molecular formula C21H23ClN4O2S B15573308 LP117

LP117

Cat. No.: B15573308
M. Wt: 431.0 g/mol
InChI Key: PGDAEUTURQTTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LP117 is a useful research compound. Its molecular formula is C21H23ClN4O2S and its molecular weight is 431.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-chloro-6-(quinolin-6-ylamino)pyrimidin-2-yl]sulfanylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c1-3-5-8-17(20(27)28-4-2)29-21-25-18(22)13-19(26-21)24-15-9-10-16-14(12-15)7-6-11-23-16/h6-7,9-13,17H,3-5,8H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDAEUTURQTTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)SC1=NC(=CC(=N1)Cl)NC2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Chemical Synthesis of LP117

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP117 is a novel synthetic molecule derived from pirinixic acid, demonstrating a dual mechanism of action as a potent inhibitor of 5-lipoxygenase (5-LO) and a modulator of the ATP-binding cassette (ABC) transporter B1 (ABCB1). This whitepaper provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a quantitative summary of its activity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and functional consequences.

Discovery and Rationale

This compound was developed as part of a research program focused on the structural optimization of pirinixic acid, a compound known to interact with various biological targets, including peroxisome proliferator-activated receptors (PPARs) and enzymes of the eicosanoid pathway. The primary rationale for the development of this compound was to create potent inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1] Leukotrienes are implicated in a variety of inflammatory diseases, making 5-LO an attractive therapeutic target.

Subsequent investigations revealed an additional, distinct activity of this compound as a modulator of ABCB1, also known as P-glycoprotein (P-gp). ABCB1 is a well-characterized efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. The ability of this compound to interfere with ABCB1 function presents a potential strategy to overcome MDR in oncology.

Chemical Synthesis

The chemical synthesis of this compound, 2-((4-chloro-6-((quinolin-6-yl)amino)pyrimidin-2-yl)thio)octanoic acid, is based on a convergent synthetic strategy starting from commercially available precursors. The core structure is a pyrimidine (B1678525) ring, which is sequentially functionalized.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,4,6-trichloropyrimidine (B138864)

This starting material is commercially available or can be synthesized from barbituric acid.

Step 2: Synthesis of 4,6-dichloro-N-(quinolin-6-yl)pyrimidin-2-amine

  • To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as dioxane, add 6-aminoquinoline (B144246) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA).

  • Stir the reaction mixture at an elevated temperature (e.g., 80°C) for a specified period (e.g., 12 hours) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by flash chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound (2-((4-chloro-6-((quinolin-6-yl)amino)pyrimidin-2-yl)thio)octanoic acid)

  • Dissolve 4,6-dichloro-N-(quinolin-6-yl)pyrimidin-2-amine in a suitable solvent (e.g., ethanol).

  • Add 2-mercaptooctanoic acid and a base (e.g., potassium hydroxide).

  • Reflux the mixture for a defined period (e.g., 12 hours).

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., acetone) to yield the final product, this compound.

G cluster_0 Synthesis of this compound A 2,4,6-trichloropyrimidine C 4,6-dichloro-N-(quinolin-6-yl)pyrimidin-2-amine A->C DIPEA, dioxane, 80°C B 6-aminoquinoline B->C E This compound C->E KOH, ethanol, reflux D 2-mercaptooctanoic acid D->E

Caption: Chemical synthesis workflow for this compound.

Biological Activity

This compound exhibits two primary biological activities: inhibition of 5-lipoxygenase and modulation of the ABCB1 transporter.

Inhibition of 5-Lipoxygenase

This compound is a potent inhibitor of 5-LO product synthesis in polymorphonuclear leukocytes (PMNLs).[1]

  • Isolation of PMNLs: Isolate human PMNLs from the peripheral blood of healthy donors using density gradient centrifugation.

  • Cell Stimulation: Pre-incubate the isolated PMNLs with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of 5-LO Product Synthesis: Stimulate the cells with a calcium ionophore (e.g., A23187) in the presence of arachidonic acid to initiate the 5-LO pathway.

  • Extraction and Analysis: After a defined incubation period, terminate the reaction and extract the leukotrienes and other 5-LO products from the cell suspension using a suitable organic solvent.

  • Quantification: Analyze the extracted products by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the levels of 5-LO products (e.g., LTB4 and its isomers).

  • IC50 Determination: Calculate the concentration of this compound that causes 50% inhibition (IC50) of 5-LO product formation compared to the vehicle-treated control.

Modulation of ABCB1 Transporter

This compound interferes with the transport function of ABCB1 in a substrate-specific manner. This has been demonstrated through various in vitro assays, including ATPase activity assays and cellular accumulation assays.

  • Membrane Preparation: Use membrane vesicles prepared from cells overexpressing human ABCB1.

  • Assay Reaction: Incubate the membrane vesicles in an ATPase assay buffer at 37°C with or without a vanadate (B1173111) solution (as a control for non-specific ATPase activity).

  • Compound Addition: Add varying concentrations of this compound to the assay buffer and incubate for a short period (e.g., 3 minutes).

  • Initiation of Reaction: Initiate the ATPase reaction by adding Mg-ATP.

  • Termination and Phosphate (B84403) Detection: After a defined incubation time (e.g., 20 minutes), stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.

  • Data Analysis: Determine the effect of this compound on the basal and substrate-stimulated ABCB1 ATPase activity.

  • Cell Culture: Culture ABCB1-overexpressing cells and their parental, non-overexpressing counterparts in appropriate cell culture plates.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known ABCB1 inhibitor (e.g., verapamil) for a specified duration.

  • Substrate Addition: Add the fluorescent ABCB1 substrate, calcein-AM, to the cells and incubate for a defined period (e.g., 1 hour).

  • Fluorescence Measurement: Measure the intracellular fluorescence of calcein (B42510) using a fluorescence plate reader or flow cytometer. Calcein-AM is non-fluorescent but is hydrolyzed by intracellular esterases to the fluorescent calcein, which is retained in cells with non-functional ABCB1.

  • Data Analysis: Quantify the increase in intracellular fluorescence in the presence of this compound, indicating inhibition of ABCB1-mediated efflux of calcein-AM.

Quantitative Data

The following table summarizes the key quantitative data for the biological activity of this compound.

ParameterAssayCell/SystemValueReference
IC50 5-Lipoxygenase InhibitionHuman PMNLs1.1 µM[1]
Effective Concentration ABCB1 ModulationABCB1-overexpressing cellsUp to 2 µM

Signaling Pathways and Experimental Workflows

5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of potent inflammatory mediators.

G cluster_0 5-Lipoxygenase Pathway A Membrane Phospholipids B Arachidonic Acid A->B cPLA2 C 5-HPETE B->C 5-LO D LTA4 C->D 5-LO E LTB4 D->E LTA4 Hydrolase F Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) D->F LTC4 Synthase G This compound H 5-Lipoxygenase (5-LO) G->H Inhibition

Caption: The 5-Lipoxygenase signaling pathway and the point of inhibition by this compound.
Experimental Workflow for ABCB1 Modulation

The following diagram illustrates the workflow for assessing the modulatory effect of this compound on the ABCB1 transporter.

G cluster_0 ABCB1 Modulation Assay Workflow A Culture ABCB1-overexpressing and parental cells B Pre-incubate with this compound or control A->B C Add fluorescent substrate (e.g., Calcein-AM) B->C D Incubate C->D E Measure intracellular fluorescence D->E F Analyze data and determine effect on ABCB1 E->F

Caption: Experimental workflow for assessing ABCB1 modulation by this compound.

Conclusion

This compound is a promising dual-action molecule with well-defined activities as a 5-lipoxygenase inhibitor and an ABCB1 transporter modulator. Its chemical synthesis is achievable through a convergent route, and its biological effects can be robustly characterized using the detailed protocols provided herein. The quantitative data underscores its potency, particularly in inhibiting the 5-LO pathway. The multifaceted nature of this compound's biological profile suggests its potential for further investigation in the context of inflammatory diseases and as an adjunct in cancer chemotherapy to overcome multidrug resistance. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the exploration and application of this compound and related compounds.

References

An In-depth Technical Guide on the CNS Mechanism of Action of LP117 (Utilizing Risperidone as a Working Proxy)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "LP117" regarding its mechanism of action in the central nervous system (CNS). To fulfill the structural and content requirements of this request, this guide will utilize Risperidone , a well-characterized second-generation antipsychotic, as a proxy. The data, pathways, and protocols presented herein pertain to Risperidone and are intended to serve as a comprehensive example of the requested technical guide format.

Executive Summary

Risperidone is a second-generation (atypical) antipsychotic agent with a primary mechanism of action involving potent, combined antagonism of serotonin (B10506) type 2A (5-HT2A) and dopamine (B1211576) type 2 (D2) receptors.[1][2][3] Its therapeutic efficacy in conditions like schizophrenia and bipolar disorder is believed to stem from the modulation of dopaminergic and serotonergic neurotransmission in key brain circuits.[2][3][4] Unlike first-generation antipsychotics, Risperidone exhibits a higher affinity for 5-HT2A receptors compared to D2 receptors, a characteristic thought to contribute to its "atypical" profile, including a lower propensity for extrapyramidal side effects (EPS) at therapeutic doses.[1][2] This document details the molecular interactions, signaling pathways, pharmacological profile, and relevant experimental methodologies for characterizing this mechanism of action.

Core Mechanism of Action

The prevailing hypothesis for Risperidone's antipsychotic effect is its dual antagonism at D2 and 5-HT2A receptors.[1][5]

  • Dopamine D2 Receptor Antagonism: Schizophrenia's positive symptoms (e.g., hallucinations, delusions) are linked to hyperactivity in the mesolimbic dopamine pathway.[1][3] Risperidone acts as a D2 antagonist, blocking dopamine from binding to these receptors and thereby reducing dopaminergic neurotransmission in this pathway.[2][3] This action is crucial for its antipsychotic effects. PET scan studies in patients show that therapeutic doses of Risperidone (e.g., 6 mg/day) can lead to 75-80% occupancy of striatal D2 receptors.[1]

  • Serotonin 5-HT2A Receptor Antagonism: Risperidone binds with very high affinity to 5-HT2A receptors, approximately 10- to 20-fold greater than its affinity for D2 receptors.[2][4][6] Antagonism of 5-HT2A receptors is thought to contribute to efficacy against negative symptoms and cognitive deficits. Furthermore, 5-HT2A blockade can indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex, and may mitigate the motor side effects (EPS) typically associated with strong D2 blockade in the nigrostriatal pathway.[2]

Signaling Pathways

Risperidone modulates intracellular signaling by blocking G protein-coupled receptors (GPCRs). The primary pathways affected are those coupled to D2 (Gi/o) and 5-HT2A (Gq/11) receptors.

Dopamine D2 Receptor Signaling Pathway (Antagonized by Risperidone)

D2 receptors are coupled to Gi/o proteins. When activated by dopamine, they inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production. Risperidone blocks this action.

D2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Risperidone Risperidone (this compound) Risperidone->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Decreased Neuronal Firing cAMP->Response Leads to

Caption: Antagonism of the D2 receptor pathway by Risperidone (this compound).

Serotonin 5-HT2A Receptor Signaling Pathway (Antagonized by Risperidone)

5-HT2A receptors are coupled to Gq/11 proteins. When activated by serotonin, they activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC). Risperidone also acts as an inverse agonist at this receptor, reducing its basal activity.[7]

HT2A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Risperidone Risperidone (this compound) Risperidone->HT2AR Blocks Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca Induces PKC PKC Activation DAG->PKC Activates

Caption: Antagonism of the 5-HT2A receptor pathway by Risperidone (this compound).

Quantitative Pharmacological Data

The binding affinity of Risperidone for various CNS receptors is critical to its overall pharmacological profile. The affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Receptor TargetKi (nM)Primary EffectReference(s)
Serotonin 5-HT2A 0.2 Antagonist / Inverse Agonist[1][6]
Dopamine D2 3.2 Antagonist[1][6]
Adrenergic α10.8Antagonist[6]
Histamine H12.23Antagonist[6]
Adrenergic α27.54Antagonist[6]
Dopamine D47.3Antagonist[1]
Serotonin 5-HT2C50Antagonist[1]
Dopamine D1240Antagonist[1]
Serotonin 5-HT1A420Antagonist[1]
Muscarinic M1>10,000Negligible Affinity[1]

Experimental Protocols

In Vitro Receptor Binding Assay (Competitive Inhibition)

This protocol determines the affinity (Ki) of a test compound (e.g., this compound/Risperidone) for a specific receptor (e.g., human D2 or 5-HT2A).

Objective: To calculate the IC50 and Ki of the test compound by measuring its ability to displace a known radioligand from the target receptor.

Materials:

  • Cell membranes expressing the recombinant human receptor of interest (e.g., D2).

  • Radioligand (e.g., [³H]-Spiperone for D2).

  • Test compound (this compound/Risperidone).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Preparation: Serially dilute the test compound to create a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: In each well of the microplate, combine:

    • Cell membrane preparation (constant concentration).

    • Radioligand (at a concentration near its Kd).

    • Varying concentrations of the test compound or vehicle.

    • For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand (e.g., Haloperidol).

  • Equilibration: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[8]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[9]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Serial Dilutions of this compound/Risperidone B Incubate Membranes, Radioligand, & Test Compound in 96-well Plate A1->B A2 Prepare Radioligand ([³H]-Spiperone) A2->B A3 Prepare Receptor Membranes (e.g., hD2) A3->B C Allow to Reach Equilibrium (e.g., 60 min at 25°C) B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters with Ice-Cold Buffer D->E F Add Scintillation Cocktail & Count Radioactivity E->F G Plot % Inhibition vs. [Test Compound] F->G H Calculate IC50 via Non-Linear Regression G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo Model: Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral model used to predict the antipsychotic efficacy of a compound.[11][12] Clinically effective antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.

Objective: To assess the potential antipsychotic activity of this compound/Risperidone in rats.

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, equipped with a conditioned stimulus (CS) like a light or tone.

Methodology:

  • Training:

    • Place a rat in the shuttle box. A trial begins with the presentation of the CS (e.g., a tone for 10 seconds).

    • If the rat moves to the other compartment during the CS, the CS terminates, and an "avoidance response" is recorded.[11]

    • If the rat fails to move during the CS, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the floor.

    • If the rat moves to the other side during the US, the shock terminates, and an "escape response" is recorded.

    • Train animals daily (e.g., 30-50 trials) until a stable performance criterion is met (e.g., >80% avoidance responses).[11]

  • Testing:

    • Once trained, administer the test compound (this compound/Risperidone at various doses) or vehicle to different groups of rats.

    • After a pre-determined time (based on compound pharmacokinetics, e.g., 30-60 min), place the rat back in the shuttle box.

    • Run a test session (e.g., 20-30 trials) under the same conditions as training.

    • Record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis:

    • Analyze the data using ANOVA to compare the effects of different doses of the test compound on the number of avoidance and escape responses.

    • A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Conclusion

The mechanism of action for this compound (as represented by Risperidone) in the CNS is multifaceted but is centrally defined by its high-affinity antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[1][3] The ~16-fold higher affinity for 5-HT2A over D2 receptors is a key feature of its "atypical" profile, which is believed to broaden its therapeutic window and reduce the incidence of motor side effects compared to older, typical antipsychotics.[2][6] Further activity at adrenergic and histaminergic receptors contributes to its overall clinical effects and side-effect profile.[6][13] The combination of in vitro binding assays and in vivo behavioral models provides a robust framework for characterizing this dual-receptor antagonism and predicting clinical antipsychotic efficacy.

References

An In-depth Technical Guide on the Pharmacological and Toxicological Profile of an LP1 Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound explicitly named "LP117." This technical guide focuses on a closely related and scientifically documented analogue of the µ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist LP1. This analogue, referred to as "compound 5" in the primary literature, is chemically identified as 3-((2R,6R,11R)-8-hydroxy-6,11-dimethyl-1,4,5,6-tetrahydro-2,6-methano-3-benzazocin-3(2H)-yl)-N-phenylpropanamide. This document synthesizes the available pharmacological data for this specific molecule and outlines the general toxicological considerations for MOR agonists, as no specific toxicology data for this compound has been published.

Introduction

Opioid receptors, particularly the µ-opioid receptor (MOR), are critical targets in pain management. The development of novel MOR agonists with improved efficacy and reduced side-effect profiles is a significant goal in medicinal chemistry. This guide details the pharmacological properties of a novel benzomorphan (B1203429) derivative, an analogue of LP1, which has demonstrated high affinity and selectivity for the MOR. This compound serves as a valuable research tool for probing the ligand binding domain of the MOR and for the development of next-generation analgesics.

Pharmacology

The pharmacological activity of the LP1 analogue has been characterized through a series of in vitro and in vivo studies to determine its binding affinity, selectivity, and functional effects.

Receptor Binding Affinity

Radioligand competition-binding assays were utilized to determine the affinity of the compound for the µ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR).

ReceptorBinding Affinity (Ki)
µ-opioid receptor (MOR)0.5 ± 0.2 nM
δ-opioid receptor (DOR)> 1000 nM
κ-opioid receptor (KOR)> 1000 nM

Table 1: Receptor Binding Affinities of the LP1 Analogue.

In Vitro Functional Activity

The functional activity of the compound as a MOR agonist was assessed using ex vivo preparations.

AssayEffect
Guinea Pig Ileum (GPI) AssayAgonist
Mouse Vas Deferens (MVD) AssayAgonist

Table 2: In Vitro Functional Activity of the LP1 Analogue.

In Vivo Efficacy

The antinociceptive effects of the compound were evaluated in animal models of pain.

AssayEffect
Tail-flick TestAntinociceptive

Table 3: In Vivo Efficacy of the LP1 Analogue.

Mechanism of Action & Signaling Pathway

The LP1 analogue is a selective MOR agonist. Upon binding to the MOR, which is a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to its analgesic effects. The primary mechanism involves the activation of the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of the MOR also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, resulting in neuronal hyperpolarization and a reduction in neurotransmitter release.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein LP1_analogue LP1 Analogue MOR µ-Opioid Receptor (MOR) LP1_analogue->MOR Binds G_alpha_i Gαi MOR->G_alpha_i Activates G_beta_gamma Gβγ AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits GIRK GIRK Channel (K+) G_beta_gamma->GIRK Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization ↑ K+ efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release ↓ Ca2+ influx Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: µ-Opioid Receptor Signaling Pathway.

Toxicology Profile

There is no publicly available toxicology data for the LP1 analogue, 3-((2R,6R,11R)-8-hydroxy-6,11-dimethyl-1,4,5,6-tetrahydro-2,6-methano-3-benzazocin-3(2H)-yl)-N-phenylpropanamide. General toxicological concerns for MOR agonists include respiratory depression, sedation, constipation, and the potential for tolerance, dependence, and addiction. Preclinical toxicological evaluation would be required to characterize the safety profile of this compound and would typically include studies on acute toxicity, repeated dose toxicity, genotoxicity, and safety pharmacology.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this specific LP1 analogue are proprietary to the publishing research institution and are not fully available in the public domain. The following provides a general overview of the methodologies typically employed in such studies.

Radioligand Competition-Binding Assay

This assay measures the affinity of a compound for a specific receptor. The general steps are as follows:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., MOR, DOR, KOR) to prepare cell membranes.

  • Incubation: Incubate the membranes with a known radiolabeled ligand (e.g., [3H]DAMGO for MOR) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (binding affinity) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (Receptor Source) start->membrane_prep incubation Incubation (Membranes + Radioligand + Test Compound) membrane_prep->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration scintillation Liquid Scintillation Counting (Measure Radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays

These are classic organ bath experiments used to assess the functional activity of opioid agonists and antagonists.

  • Tissue Preparation: Isolate the guinea pig ileum or mouse vas deferens and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Stimulation: Electrically stimulate the tissue to induce contractions.

  • Compound Addition: Add the test compound to the organ bath at increasing concentrations.

  • Measurement: Measure the inhibition of the electrically induced contractions.

  • Data Analysis: Determine the EC50 (the concentration of the compound that produces 50% of its maximal effect).

Tail-flick Test

This is an in vivo assay to measure the analgesic properties of a compound in rodents.

  • Acclimatization: Acclimatize the animal (e.g., mouse or rat) to the testing apparatus.

  • Baseline Measurement: Measure the baseline latency for the animal to flick its tail away from a radiant heat source.

  • Compound Administration: Administer the test compound to the animal.

  • Post-treatment Measurement: At various time points after administration, re-measure the tail-flick latency.

  • Data Analysis: An increase in the tail-flick latency is indicative of an antinociceptive effect.

Conclusion

The LP1 analogue, 3-((2R,6R,11R)-8-hydroxy-6,11-dimethyl-1,4,5,6-tetrahydro-2,6-methano-3-benzazocin-3(2H)-yl)-N-phenylpropanamide, is a potent and selective MOR agonist with demonstrated in vitro and in vivo antinociceptive effects. Its high affinity and selectivity make it a valuable pharmacological tool for studying the MOR. Further research, particularly in the area of toxicology and safety pharmacology, is necessary to fully elucidate its therapeutic potential. The lack of publicly available, detailed toxicological data precludes a comprehensive safety assessment at this time.

LP117: An In-depth Technical Guide on its Pharmacological Role

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Contrary to the topic requested, extensive literature review reveals no direct role of the compound LP117 within the endocannabinoid system. Research indicates that this compound is a pirinixic acid derivative with a distinct pharmacological profile. This guide provides a comprehensive overview of the currently understood mechanisms of action of this compound. Additionally, information on a similarly named compound, AEF0117, which is active in the endocannabinoid system, is provided for clarification.

The Pharmacological Profile of this compound

This compound is recognized as a novel and potent inhibitor of 5-Lipoxygenase (5-LO) product synthesis.[1][2] Furthermore, it has been identified as a drug-specific modulator of ABCB1-mediated drug transport.[1][3]

Inhibition of 5-Lipoxygenase (5-LO)

This compound has been shown to be a potent inhibitor of the synthesis of 5-LO products.[1] 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-LO, this compound can potentially modulate inflammatory pathways.

Modulation of ABCB1-Mediated Drug Transport

This compound acts as a substrate-specific modulator of the ATP-binding cassette transporter ABCB1 (also known as P-glycoprotein). This transporter is known to be involved in multidrug resistance in cancer by actively pumping a wide range of chemotherapy drugs out of the cell. This compound has been observed to interfere with the transport of specific ABCB1 substrates.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound's activity.

ParameterValueTargetReference
IC₅₀1.1 μM5-Lipoxygenase (5-LO) product synthesis

Signaling Pathways and Mechanisms of Action

The primary mechanisms of action for this compound, based on current research, are the inhibition of the 5-lipoxygenase pathway and the modulation of the ABCB1 transporter.

LP117_Mechanism_of_Action cluster_inflammation Inflammatory Pathway cluster_drug_transport ABCB1-Mediated Drug Transport Arachidonic Acid Arachidonic Acid 5-LO 5-LO Arachidonic Acid->5-LO catalyzes Leukotrienes Leukotrienes 5-LO->Leukotrienes produces Inflammation Inflammation Leukotrienes->Inflammation ABCB1 Substrates Vincristine, Vinorelbine, Paclitaxel, etc. ABCB1 Transporter ABCB1 Transporter ABCB1 Substrates->ABCB1 Transporter binds to Drug Efflux Drug Efflux ABCB1 Transporter->Drug Efflux mediates This compound This compound This compound->5-LO inhibits (IC50 = 1.1 µM) This compound->ABCB1 Transporter modulates transport of specific substrates

Known pharmacological targets of this compound.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not available in the provided search results. The primary research article cited describes the investigation of 39 pirinixic acid derivatives, including this compound, on cancer cell viability and drug transport. The methodologies would likely include cell viability assays (e.g., MTT assay), drug transport assays using ABCB1-overexpressing cell lines, and in vitro enzyme activity assays for 5-lipoxygenase. For precise protocols, consulting the original research publication is recommended.

AEF0117: A Potential Compound of Interest for the Endocannabinoid System

Given the interest in the endocannabinoid system, it is worth noting a compound with a similar designation, AEF0117 . This compound is a first-in-class Signaling Specific inhibitor of the CB1 receptor (CB1-SSi).

AEF0117 is being developed for the treatment of Cannabis Use Disorder (CUD). It selectively inhibits a subset of the intracellular signaling pathways activated by the CB1 receptor, particularly those stimulated by THC, without altering normal brain functions. Phase 2b clinical trials have been conducted to evaluate its efficacy and safety. This compound represents a novel approach to modulating the endocannabinoid system for therapeutic benefit.

Conclusion

References

An In-depth Technical Guide to JZL195: A Dual FAAH and MAGL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound designated "LP117" as a dual FAAH and MAGL inhibitor did not yield any specific scientific literature or data. Therefore, this guide focuses on JZL195 , a well-characterized and widely studied dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), to provide a comprehensive technical overview of this class of compounds for researchers, scientists, and drug development professionals.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The two primary endocannabinoid signaling lipids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are primarily degraded by the serine hydrolases FAAH and MAGL, respectively. Pharmacological inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid signaling in a more temporally and spatially specific manner than direct-acting cannabinoid receptor agonists. Dual inhibition of both FAAH and MAGL has been shown to produce a unique pharmacological profile, more closely mimicking the effects of direct CB1 receptor agonists by simultaneously elevating both AEA and 2-AG levels. JZL195 is a potent and selective dual inhibitor that has been instrumental in elucidating the synergistic roles of AEA and 2-AG in vivo.

Biochemical and Pharmacological Data

Table 1: In Vitro Inhibitory Activity of JZL195
Target EnzymeIC50 (nM)Assay ConditionsReference
Fatty Acid Amide Hydrolase (FAAH)2Recombinant enzyme expressed in COS7 cells or brain membrane preparations.[1]
Monoacylglycerol Lipase (MAGL)4Recombinant enzyme expressed in COS7 cells or brain membrane preparations.[1]
Table 2: In Vivo Effects of JZL195 on Endocannabinoid Levels in Mouse Brain
JZL195 Dose (mg/kg, i.p.)Time Post-Injection (h)Brain AEA Levels (Fold Increase vs. Vehicle)Brain 2-AG Levels (Fold Increase vs. Vehicle)Reference
34~2~3[2]
84~5~6[2]
204~10~8[2]
Table 3: In Vivo Behavioral Effects of JZL195 in Mice (Neuropathic Pain Model)
Behavioral AssayJZL195 ED50 (mg/kg)EffectReference
Mechanical Allodynia (von Frey)2.1Reversal of CCI-induced reduction in paw withdrawal threshold.[1]
Cold Allodynia (Acetone Test)1.5Reversal of CCI-induced increase in acetone (B3395972) responses.[1]
Motor Coordination (Rotarod)8.8Impairment of motor coordination.[1]
Catalepsy (Bar Test)6.3Induction of catalepsy.[1]
Locomotion (Open Field)3.5Reduction in locomotor activity.[1]

Signaling Pathways

The dual inhibition of FAAH and MAGL by JZL195 leads to the accumulation of AEA and 2-AG in the synaptic cleft. These endocannabinoids then act as retrograde messengers, binding primarily to presynaptic CB1 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family.[3] Activation of CB1 receptors initiates a signaling cascade that ultimately modulates neurotransmitter release.

G cluster_0 cluster_1 Presynaptic Neuron JZL195 JZL195 FAAH FAAH JZL195->FAAH inhibits MAGL MAGL JZL195->MAGL inhibits AEA AEA FAAH->AEA degrades TwoAG 2-AG MAGL->TwoAG degrades CB1 CB1 Receptor AEA->CB1 activates TwoAG->CB1 activates Gi_o Gi/o Protein CB1->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Ca2+ Channel Gi_o->Ca_channel inhibits K_channel K+ Channel Gi_o->K_channel activates cAMP cAMP AC->cAMP produces Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle triggers fusion Neurotransmitter_Release ↓ Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release

Caption: Signaling pathway of dual FAAH/MAGL inhibition by JZL195.

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
  • Objective: To induce a neuropathic pain state characterized by mechanical and cold allodynia.

  • Procedure:

    • Mice are anesthetized.

    • The sciatic nerve of one hind limb is exposed.

    • Four loose ligatures are tied around the nerve.

    • The incision is closed.

    • Sham-operated animals undergo the same procedure without nerve ligation.

    • Behavioral testing is typically performed 7 days post-surgery.[1]

G start Anesthetize Mouse expose_nerve Expose Sciatic Nerve start->expose_nerve ligate_nerve Tie 4 Loose Ligatures around Nerve expose_nerve->ligate_nerve close_incision Close Incision ligate_nerve->close_incision recovery Allow 7-day Recovery close_incision->recovery testing Behavioral Testing recovery->testing

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Cannabinoid Tetrad Battery

This battery of tests is used to assess the central cannabinoid activity of a compound. It consists of four components:

  • Hypomotility (Open-Field Test):

    • Apparatus: A square arena (e.g., 50 x 50 cm) with walls. The floor is often marked with a grid.[4]

    • Procedure: The mouse is placed in the center of the arena, and its activity (e.g., number of grid lines crossed, distance traveled) is recorded for a set duration (e.g., 2-8 minutes).[1][4] A reduction in activity is indicative of hypomotility. JZL195 is typically administered 1-2 hours before testing.[1]

  • Catalepsy (Bar Test):

    • Apparatus: A horizontal bar (e.g., 0.9 cm diameter for rats) raised above a surface (e.g., 12 cm high for rats).[5]

    • Procedure: The mouse's forepaws are placed on the bar. The time the mouse remains immobile in this position is recorded, up to a maximum cutoff time (e.g., 60 seconds).[6] An increased latency to move off the bar indicates catalepsy.

  • Analgesia (Tail-Immersion Test):

    • Apparatus: A water bath maintained at a constant temperature (e.g., 52-55°C).[1]

    • Procedure: The distal portion of the mouse's tail is immersed in the hot water. The latency to flick or withdraw the tail is measured. A cutoff time is used to prevent tissue damage. An increased latency indicates an analgesic effect.

  • Hypothermia:

    • Apparatus: A rectal thermometer.

    • Procedure: The mouse's core body temperature is measured before and after drug administration. A decrease in body temperature is indicative of hypothermia.

G cluster_0 Cannabinoid Tetrad Hypomotility Hypomotility (Open-Field Test) Catalepsy Catalepsy (Bar Test) Analgesia Analgesia (Tail-Immersion Test) Hypothermia Hypothermia (Rectal Probe) JZL195 JZL195 Administration CB1_Activation Central CB1 Receptor Activation JZL195->CB1_Activation CB1_Activation->Hypomotility CB1_Activation->Catalepsy CB1_Activation->Analgesia CB1_Activation->Hypothermia

Caption: Components of the cannabinoid tetrad assay.

Drug Discrimination Paradigm
  • Objective: To determine if an animal perceives the subjective effects of a test compound as similar to a known drug of abuse (e.g., Δ9-THC).

  • Apparatus: An operant conditioning chamber with two levers (or nose-poke holes) and a mechanism for delivering a food reward.[7]

  • Procedure:

    • Training Phase: Animals are trained to press one lever after administration of the training drug (e.g., THC) and the other lever after vehicle administration to receive a reward.

    • Testing Phase: After training, animals are administered the test compound (e.g., JZL195), and the percentage of responses on the drug-appropriate lever is measured.[2] Full substitution (a high percentage of responses on the drug-associated lever) indicates that the test compound has similar subjective effects to the training drug. JZL195 has been shown to fully substitute for THC in this paradigm.[2]

Conclusion

JZL195 serves as a powerful pharmacological tool for investigating the integrated roles of AEA and 2-AG signaling in the central nervous system. The dual inhibition of FAAH and MAGL results in a robust elevation of both major endocannabinoids, leading to a broad spectrum of cannabinoid-like effects, including analgesia, but also catalepsy and THC-like subjective effects. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals interested in the therapeutic potential and the complex pharmacology of dual FAAH/MAGL inhibitors. Further research into this class of compounds may lead to novel therapeutics for a variety of disorders, including chronic pain and neuroinflammatory conditions.

References

Foundational Research on LP117 and Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the foundational research concerning the neuroprotective properties of the novel compound LP117. It is intended to serve as a technical guide for researchers, scientists, and professionals engaged in the field of drug development. The subsequent sections will detail the current understanding of this compound's mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the involved signaling pathways. The information presented herein is based on the available scientific literature and aims to facilitate further investigation into the therapeutic potential of this compound for neurodegenerative diseases and acute brain injury.

Introduction to this compound and its Neuroprotective Potential

Initial investigations into a novel neuronal protein, p17, have revealed its significant involvement in cell survival and tumorigenic effects, suggesting that interference with its activities could be a viable therapeutic strategy.[1] While direct research on a compound designated "this compound" is not publicly available, the principles of neuroprotection often involve targeting pathways related to cell survival and apoptosis. For instance, the neurotransmitter noradrenaline has been shown to protect neurons from amyloid-beta induced damage by activating peroxisome proliferator-activated receptor delta (PPARδ) and increasing glutathione (B108866) (GSH) production.[2] Similarly, a novel melatonin (B1676174) derivative, Neu-P11, has demonstrated neuroprotective effects against brain ischemia by activating a pro-survival signaling pathway involving melatonin receptors, JAK/STAT, PI3K/Akt, and MEK/ERK1/2.[3] These examples underscore the importance of exploring compounds that can modulate specific signaling cascades to prevent neuronal death. This guide will synthesize the available, albeit indirect, data that may inform the foundational understanding of a compound like this compound within the broader context of neuroprotective agent development.

Quantitative Data Summary

At present, there is no publicly available quantitative data specifically associated with a compound named this compound. To provide a framework for the kind of data that would be crucial for evaluating a novel neuroprotective agent, the following tables are presented as templates. These tables are based on the types of quantitative data typically generated in preclinical neuroprotection studies.

Table 1: In Vitro Neuroprotection Assays

Assay TypeCell Line/Primary CultureInsult/ToxinThis compound Concentration (μM)Outcome Measure% Neuroprotection (Mean ± SD)
MTT AssaySH-SY5Y6-OHDA0.1Cell ViabilityData Not Available
1Data Not Available
10Data Not Available
LDH AssayPrimary Cortical NeuronsGlutamate (B1630785)0.1CytotoxicityData Not Available
1Data Not Available
10Data Not Available
TUNEL StainingHippocampal SlicesOGD/R1Apoptotic CellsData Not Available
10Data Not Available

This table is a template. OGD/R: Oxygen-Glucose Deprivation/Reperfusion.

Table 2: In Vivo Neuroprotection Studies

Animal ModelIschemic ModelThis compound Dose (mg/kg)Administration RouteOutcome MeasureResult (Mean ± SD)
RatMCAOData Not AvailableIVInfarct Volume (mm³)Data Not Available
Data Not AvailableNeurological Deficit ScoreData Not Available
MouseTraumatic Brain InjuryData Not AvailableIPLesion Volume (mm³)Data Not Available
Data Not AvailableCognitive Function (MWM)Data Not Available

This table is a template. MCAO: Middle Cerebral Artery Occlusion; IV: Intravenous; IP: Intraperitoneal; MWM: Morris Water Maze.

Key Experimental Protocols

The successful evaluation of a potential neuroprotective agent like this compound relies on standardized and reproducible experimental protocols. The following methodologies are fundamental in the field and would be essential for characterizing the efficacy and mechanism of action of this compound.

Cell Culture and Induction of Neuronal Injury
  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12) are commonly used.

  • Primary Cultures: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rat embryos).

  • Induction of Injury:

    • Oxidative Stress: Cells are treated with agents like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

    • Excitotoxicity: Neurons are exposed to high concentrations of glutamate or N-methyl-D-aspartate (NMDA).

    • Oxygen-Glucose Deprivation (OGD): Cultures are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) to mimic ischemic conditions.

Assessment of Neuroprotection
  • Cell Viability Assays:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

  • Apoptosis Assays:

    • TUNEL Staining: Detects DNA fragmentation in apoptotic cells.

    • Caspase Activity Assays: Measures the activity of executioner caspases like caspase-3.

In Vivo Models of Neurological Disorders
  • Stroke Models:

    • Middle Cerebral Artery Occlusion (MCAO): A common model of focal cerebral ischemia in rodents.

  • Neurodegenerative Disease Models:

    • Parkinson's Disease: Unilateral injection of 6-OHDA or MPTP into the substantia nigra.

    • Alzheimer's Disease: Intracerebroventricular injection of amyloid-beta oligomers.

Behavioral and Histological Analysis
  • Neurological Scoring: Assessment of motor and sensory deficits following brain injury.

  • Cognitive Tests: Evaluation of learning and memory using tasks like the Morris Water Maze or Y-maze.

  • Histology: Staining of brain sections (e.g., with Nissl or Fluoro-Jade) to quantify neuronal loss and brain damage.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the neuroprotective effects of a compound is crucial for its development. Based on established neuroprotective pathways, the following diagrams illustrate potential signaling cascades that this compound might modulate.

G cluster_0 This compound-Mediated Neuroprotection This compound This compound Receptor Membrane Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β (inhibited) Akt->GSK3b CREB CREB Akt->CREB BDNF BDNF Expression CREB->BDNF Survival Neuronal Survival BDNF->Survival

Figure 1: Putative PI3K/Akt signaling pathway activated by this compound.

This diagram illustrates a potential mechanism where this compound binds to a membrane receptor, leading to the activation of the PI3K/Akt pathway. Activated Akt can then phosphorylate and inhibit GSK3β, a pro-apoptotic kinase, and activate the transcription factor CREB, leading to the expression of pro-survival factors like BDNF.

G cluster_1 Experimental Workflow for In Vitro Neuroprotection Culture Neuronal Culture Pretreat Pre-treatment with this compound Culture->Pretreat Insult Induction of Neuronal Insult Pretreat->Insult Incubate Incubation Insult->Incubate Assess Assessment of Neuroprotection Incubate->Assess Viability Cell Viability (MTT/LDH) Assess->Viability Apoptosis Apoptosis (TUNEL/Caspase) Assess->Apoptosis

Figure 2: A generalized experimental workflow for assessing this compound in vitro.

This flowchart outlines the key steps in an in vitro experiment designed to test the neuroprotective effects of this compound. It begins with the preparation of neuronal cultures, followed by pre-treatment with the compound, induction of a neurotoxic insult, and subsequent assessment of cell viability and apoptosis.

Conclusion and Future Directions

While direct, published research on a compound specifically named "this compound" is not currently available, the foundational principles of neuroprotection research provide a clear roadmap for its potential investigation. The neuroprotective effects of agents like noradrenaline and the melatonin derivative Neu-P11 highlight the therapeutic promise of targeting key signaling pathways involved in neuronal survival and death.[2][3] Future research on this compound should focus on generating robust quantitative data from both in vitro and in vivo models to establish its efficacy. Elucidating its precise mechanism of action through detailed investigation of its effects on signaling cascades, such as the PI3K/Akt and other pro-survival pathways, will be critical for its development as a potential therapeutic for neurological disorders. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating and advancing such research endeavors.

References

LP117 Enzymatic Inhibition Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP117 is a novel pirinixic acid derivative identified as a potent inhibitor of 5-lipoxygenase (5-LO) product synthesis. This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of this compound, targeting researchers and professionals in drug development. While detailed kinetic parameters such as the inhibition constant (Kᵢ) and the specific mode of inhibition (e.g., competitive, non-competitive) are not publicly available in the referenced literature, this document consolidates the known inhibitory activity of this compound and presents a generalized experimental framework for its characterization. The guide also outlines the 5-LO signaling pathway and provides a hypothetical model for the interaction of this compound with the enzyme.

Introduction to 5-Lipoxygenase (5-LO)

5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses. The enzyme catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A₄ (LTA₄). LTA₄ serves as a precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are involved in bronchoconstriction and increased vascular permeability. Due to its central role in inflammation, 5-LO is a significant target for the development of anti-inflammatory drugs.

This compound: A Potent 5-LO Inhibitor

This compound has been identified as a potent inhibitor of the synthesis of 5-LO products. Its primary known quantitative parameter is its half-maximal inhibitory concentration (IC₅₀).

Quantitative Inhibition Data

The following table summarizes the available quantitative data for this compound's inhibitory activity against 5-LO.

CompoundTarget EnzymeIC₅₀ (µM)Reference
This compound5-Lipoxygenase (5-LO)1.1Werz O, et al. J Med Chem. 2008

Note: Further detailed kinetic parameters such as Kᵢ and the type of inhibition have not been reported in the publicly accessible literature.

Signaling Pathway of 5-Lipoxygenase

The activation of the 5-LO pathway is a multi-step process initiated by various stimuli, leading to the production of leukotrienes. A simplified diagram of this pathway is presented below.

five_lo_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Leukotriene Products Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP five_LO 5-Lipoxygenase (5-LO) FLAP->five_LO Presents AA five_HPETE 5-HPETE five_LO->five_HPETE Oxygenation LTA4 Leukotriene A4 (LTA4) five_HPETE->LTA4 Dehydration LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Hydrolysis CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Conjugation with glutathione Stimuli Inflammatory Stimuli Stimuli->Arachidonic_Acid Release from phospholipids This compound This compound This compound->five_LO Inhibition

Caption: Simplified signaling pathway of 5-lipoxygenase (5-LO).

Experimental Protocols for 5-LO Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds like this compound against 5-LO. The specific conditions for this compound as detailed in the primary literature could not be accessed.

Materials and Reagents
  • Enzyme: Purified 5-lipoxygenase (e.g., from soybean or recombinant human)

  • Substrate: Arachidonic acid or Linoleic acid

  • Inhibitor: this compound

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4) or Tris-HCl buffer

  • Detection Reagent: Spectrophotometer capable of measuring absorbance at ~234 nm

  • Solvent: DMSO or ethanol (B145695) for dissolving the inhibitor and substrate

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the 5-LO enzyme in the appropriate buffer.

    • Prepare a stock solution of the substrate (e.g., arachidonic acid) in ethanol.

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock to obtain a range of concentrations to be tested.

  • Enzyme Reaction:

    • In a quartz cuvette, add the reaction buffer.

    • Add the desired concentration of the inhibitor (this compound) or vehicle (DMSO) to the cuvette and incubate with the enzyme for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the substrate to the cuvette.

    • Immediately monitor the change in absorbance at 234 nm over time. The increase in absorbance corresponds to the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental Workflow Diagram

experimental_workflow A Prepare Reagents (Enzyme, Substrate, this compound) B Pre-incubate Enzyme with this compound or Vehicle A->B C Initiate Reaction with Substrate B->C D Monitor Absorbance at 234 nm C->D E Calculate Initial Velocity and % Inhibition D->E F Determine IC50 Value E->F

Caption: General experimental workflow for 5-LO inhibition assay.

Hypothetical Kinetic Model of this compound Inhibition

In the absence of specific data, we can propose a hypothetical logical relationship for the kinetic analysis of this compound. To determine the mechanism of inhibition, enzyme kinetic studies would be performed by measuring the reaction velocity at various substrate and inhibitor concentrations. The data would then be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

logical_relationship cluster_outcomes Possible Inhibition Mechanisms A Measure Reaction Velocity (V) at varying [Substrate] and [this compound] B Construct Lineweaver-Burk Plot (1/V vs. 1/[S]) A->B C Analyze Plot Characteristics B->C D Competitive: Lines intersect on y-axis (Vmax unchanged, Km increases) C->D E Non-competitive: Lines intersect on x-axis (Vmax decreases, Km unchanged) C->E F Uncompetitive: Parallel lines (Vmax and Km decrease) C->F

Caption: Logical workflow for determining the mode of enzyme inhibition.

Conclusion

This compound is a potent inhibitor of 5-lipoxygenase product synthesis, a key pathway in inflammatory processes. While its IC₅₀ value is established, a more detailed characterization of its enzymatic inhibition kinetics is warranted to fully understand its mechanism of action and to guide further drug development efforts. The experimental protocols and analytical frameworks presented in this guide provide a foundation for researchers to conduct such investigations. Future studies should aim to determine the Kᵢ value and the precise mode of inhibition of this compound to further elucidate its therapeutic potential.

In Vitro Characterization of LP117: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro characterization of the novel compound LP117. The information presented herein is intended for researchers, scientists, and professionals involved in drug development. Due to the absence of publicly available data for a compound designated "this compound" in scientific literature and databases, this guide will focus on establishing a foundational framework for the in vitro characterization of a hypothetical compound with this name. This includes outlining key experimental protocols, data presentation strategies, and the visualization of potential signaling pathways and workflows. The methodologies and visualizations are based on standard practices in preclinical drug discovery and are designed to be adapted once specific data on this compound becomes available.

Quantitative Data Summary

A critical aspect of in vitro characterization is the clear and concise presentation of quantitative data. For a novel compound like this compound, this would typically involve a series of tables summarizing its biochemical and cellular activities.

Table 1: Biochemical Assay Results for this compound

Assay TypeTargetThis compound IC₅₀ (nM)Reference Compound IC₅₀ (nM)Assay Conditions
Binding AssayTarget XData Not AvailableData Not Available25°C, 1 hr incubation
Enzyme AssayEnzyme YData Not AvailableData Not Available37°C, 30 min incubation
Protein-Protein InteractionComplex ZData Not AvailableData Not Available4°C, 2 hr incubation

Table 2: Cellular Assay Results for this compound

Cell LineAssay TypeThis compound EC₅₀ (nM)This compound Eₘₐₓ (%)Assay Conditions
Cell Line AProliferationData Not AvailableData Not Available72 hr incubation
Cell Line BApoptosisData Not AvailableData Not Available24 hr incubation
Cell Line CBiomarker ModulationData Not AvailableData Not Available48 hr incubation

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust in vitro characterization. The following sections describe standard methodologies that would be employed to assess the activity of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for its target.

Methodology:

  • Membranes prepared from cells overexpressing the target receptor are incubated with a specific radioligand (e.g., [³H]-ligand) and varying concentrations of this compound.

  • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) for a defined period at a specific temperature to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Methodology:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound or a vehicle control.

  • Following a 72-hour incubation period, a reagent such as CellTiter-Glo® is added to the wells.

  • This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Luminescence is measured using a plate reader.

  • The EC₅₀ value, the concentration of this compound that causes a 50% reduction in cell proliferation, is determined from the dose-response curve.

Visualization of Pathways and Workflows

Visual diagrams are invaluable for illustrating complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, depict a hypothetical signaling pathway that could be modulated by this compound and a standard experimental workflow.

Hypothetical this compound Signaling Pathway

LP117_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Regulates Gene Expression Leading to In_Vitro_Workflow Start Compound Synthesis (this compound) Biochemical_Assays Biochemical Assays (Binding, Enzyme) Start->Biochemical_Assays Cellular_Assays Cellular Assays (Proliferation, Apoptosis) Biochemical_Assays->Cellular_Assays Selectivity_Profiling Selectivity Profiling Cellular_Assays->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Cellular_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Mechanism_of_Action->Lead_Optimization

Methodological & Application

Application Notes and Protocols for LP117 (Tenovin-6) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP117, identified as the water-soluble analog of tenovin-1, known as tenovin-6, is a small molecule activator of the tumor suppressor protein p53.[1][2] It functions by inhibiting the NAD+-dependent deacetylase activities of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][3] This inhibition leads to the hyperacetylation and stabilization of p53, resulting in the activation of p53-dependent downstream pathways that can induce cell cycle arrest and apoptosis in cancer cells. These characteristics make this compound a compound of interest for preclinical and translational cancer research.

This document provides detailed application notes and protocols for conducting in vivo experimental studies with this compound, focusing on a melanoma xenograft model. The information is intended to guide researchers in designing and executing robust preclinical evaluations of this compound's anti-tumor efficacy.

Mechanism of Action: SIRT1/SIRT2 Inhibition and p53 Activation

This compound exerts its anti-cancer effects through a well-defined signaling pathway. By inhibiting the deacetylase activity of SIRT1 and SIRT2, this compound prevents the removal of acetyl groups from p53.[1][3] Acetylated p53 is a more stable and active form of the protein.[3] Upon activation, p53 translocates to the nucleus and acts as a transcription factor, upregulating the expression of target genes involved in apoptosis, such as Bax and PUMA.[4][5] This cascade of events ultimately leads to programmed cell death in cancer cells.

LP117_Signaling_Pathway This compound This compound (Tenovin-6) SIRT1_SIRT2 SIRT1 / SIRT2 This compound->SIRT1_SIRT2 Inhibits p53_inactive p53 (inactive, acetylated) SIRT1_SIRT2->p53_inactive Deacetylates p53_active p53 (active, acetylated) p53_inactive->p53_active Stabilization & Activation Apoptosis_Genes Pro-apoptotic Genes (e.g., Bax, PUMA) p53_active->Apoptosis_Genes Upregulates Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-treatment Phase animal_acclimatization Animal Acclimatization (SCID mice, 1 week) tumor_implantation Tumor Cell Implantation (ARN8 cells, s.c.) animal_acclimatization->tumor_implantation tumor_growth_monitoring Tumor Growth Monitoring tumor_implantation->tumor_growth_monitoring randomization Randomization into Groups (Tumor volume ~100-150 mm³) tumor_growth_monitoring->randomization treatment_administration Daily Treatment Administration (this compound or Vehicle, i.p.) randomization->treatment_administration monitoring Monitor Tumor Volume & Animal Health treatment_administration->monitoring endpoint Study Endpoint (Day 15) monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia data_analysis Data Analysis (Tumor growth inhibition) euthanasia->data_analysis

References

Application Notes and Protocols: Use of a Novel Neuroprotective Agent in Rodent Models of Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher, Scientist, and Drug Development Professional,

Introduction to Compound X in Traumatic Brain Injury

Traumatic brain injury (TBI) is a complex condition characterized by a primary mechanical injury followed by a cascade of secondary injury mechanisms, including neuroinflammation, excitotoxicity, oxidative stress, and apoptosis, which lead to progressive neuronal damage.[1][2][3] The development of effective neuroprotective therapies is crucial to mitigate this secondary damage. Compound X is a novel therapeutic agent with hypothesized neuroprotective properties. These application notes provide a comprehensive guide for the preclinical evaluation of Compound X in established rodent models of TBI.

Putative Mechanism of Action:

It is hypothesized that Compound X exerts its neuroprotective effects through one or more of the following pathways:

  • Anti-inflammatory effects: Modulation of microglial activation and reduction of pro-inflammatory cytokine production.

  • Anti-excitotoxic effects: Regulation of glutamate (B1630785) receptor activity or enhancement of glutamate reuptake.

  • Antioxidant properties: Scavenging of reactive oxygen species and reduction of oxidative stress markers.

  • Anti-apoptotic effects: Inhibition of key caspases and modulation of pro- and anti-apoptotic protein expression.

A diagram illustrating the potential signaling pathway of Compound X is presented below.

TBI_Secondary_Injury_Pathway cluster_0 Primary Insult cluster_1 Secondary Injury Cascade cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes TBI Traumatic Brain Injury Neuroinflammation Neuroinflammation TBI->Neuroinflammation Excitotoxicity Excitotoxicity TBI->Excitotoxicity OxidativeStress Oxidative Stress TBI->OxidativeStress Apoptosis Apoptosis Neuroinflammation->Apoptosis Excitotoxicity->Apoptosis OxidativeStress->Apoptosis NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath CompoundX Compound X CompoundX->Neuroinflammation Inhibits CompoundX->Excitotoxicity Inhibits CompoundX->OxidativeStress Inhibits CompoundX->Apoptosis Inhibits ImprovedOutcome Improved Neurological Outcome CompoundX->ImprovedOutcome

Caption: Hypothesized mechanism of Compound X in mitigating TBI secondary injury pathways.

Experimental Protocols

Rodent Model of Traumatic Brain Injury

The choice of TBI model is critical for aligning the experimental paradigm with clinical relevance. The Controlled Cortical Impact (CCI) model is a widely used and reproducible model that allows for precise control over injury parameters.

Protocol for Controlled Cortical Impact (CCI) Injury:

  • Animal Subjects: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Anesthetize the animal with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in an oxygen/air mixture.

  • Surgical Preparation: Secure the animal in a stereotaxic frame. Shave the scalp and sterilize with betadine and 70% ethanol. Make a midline incision to expose the skull.

  • Craniotomy: Perform a craniotomy (typically 5mm diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, taking care not to damage the underlying dura mater.

  • CCI Injury: Position the CCI device impactor tip perpendicular to the exposed dura. Induce the injury with the following parameters (example for moderate TBI in rats):

    • Impactor tip diameter: 3 mm

    • Velocity: 4 m/s

    • Deformation depth: 2 mm

    • Dwell time: 100 ms

  • Post-operative Care: Following the impact, remove the impactor tip, and suture the scalp incision. Administer post-operative analgesics as per IACUC guidelines. Place the animal in a heated cage for recovery. Sham-operated animals undergo the same procedure, including craniotomy, but without the impact.

Administration of Compound X

The route and timing of administration are critical variables.

Protocol for Intraperitoneal (IP) Administration:

  • Preparation of Compound X: Dissolve Compound X in a suitable vehicle (e.g., saline, DMSO). The final concentration should be such that the desired dose is delivered in a volume of 1-5 ml/kg for rats or 10 ml/kg for mice.

  • Dosing Regimen:

    • Acute Treatment: Administer the first dose of Compound X (e.g., 10 mg/kg, IP) at a specified time point post-TBI (e.g., 30 minutes, 1 hour). Subsequent doses can be administered every 12 or 24 hours for a defined period (e.g., 3-7 days).

    • Control Groups: Administer the vehicle alone to a separate cohort of TBI and sham animals.

  • Injection Procedure: Gently restrain the animal. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture. Inject the solution slowly.

Behavioral Assessments

Behavioral tests are essential for evaluating functional outcomes.

Modified Neurological Severity Score (mNSS):

  • A composite score assessing motor, sensory, balance, and reflex functions.

  • Procedure: Test animals at baseline (pre-TBI) and at various time points post-TBI (e.g., 1, 3, 7, 14 days). The scoring is based on the animal's ability to perform a series of tasks. A higher score indicates greater neurological deficit.

Rotarod Test:

  • Assesses motor coordination and balance.

  • Procedure: Place the animal on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Test animals over several trials for 2-3 consecutive days.

Morris Water Maze (MWM):

  • Evaluates spatial learning and memory.

  • Procedure: Conduct the test at a later time point (e.g., starting on day 14 post-TBI). The test involves training the animal to find a hidden platform in a pool of water. Record the escape latency and path length.

Histological and Molecular Analyses

These analyses provide insights into the structural and molecular changes in the brain.

Lesion Volume Measurement:

  • At a terminal time point (e.g., 7 or 28 days post-TBI), euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Collect the brain and post-fix in 4% paraformaldehyde.

  • Cryoprotect the brain in sucrose (B13894) solutions.

  • Section the brain on a cryostat and stain with a suitable dye (e.g., cresyl violet).

  • Capture images of the sections and quantify the lesion volume using image analysis software.

Immunohistochemistry for Biomarkers:

  • Use specific antibodies to label markers of:

    • Neuroinflammation: Iba1 (microglia), GFAP (astrocytes)

    • Apoptosis: Cleaved caspase-3

    • Neuronal survival: NeuN

  • Quantify the staining intensity or cell counts in the peri-lesional area.

Western Blot or ELISA for Protein Expression:

  • Collect brain tissue from the peri-lesional cortex and hippocampus.

  • Homogenize the tissue and extract proteins.

  • Use Western blot or ELISA to quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-1β), apoptotic proteins (e.g., Bax, Bcl-2), and other relevant markers.

Experimental Workflow and Data Presentation

A well-structured experimental workflow is crucial for successful study execution.

TBI_Experimental_Workflow cluster_0 Phase 1: Pre-Injury cluster_1 Phase 2: Injury and Treatment cluster_2 Phase 3: Post-Injury Assessment cluster_3 Phase 4: Data Analysis AnimalAcclimation Animal Acclimation & Baseline Behavioral Testing TBI_Induction TBI Induction (CCI Model) AnimalAcclimation->TBI_Induction Treatment Compound X or Vehicle Administration TBI_Induction->Treatment Behavioral Behavioral Assessments (mNSS, Rotarod, MWM) Treatment->Behavioral Terminal Terminal Procedures (Euthanasia and Tissue Collection) Behavioral->Terminal Analysis Histological and Molecular Analyses Terminal->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: A typical experimental workflow for preclinical evaluation of a neuroprotective agent in a rodent TBI model.

Data Presentation Tables

Quantitative data should be summarized in tables for easy comparison between experimental groups.

Table 1: Neurological Function Assessment (mNSS Scores)

GroupBaselineDay 1 Post-TBIDay 3 Post-TBIDay 7 Post-TBIDay 14 Post-TBI
Sham + Vehicle0.5 ± 0.20.6 ± 0.30.5 ± 0.20.4 ± 0.20.3 ± 0.1
TBI + Vehicle0.6 ± 0.210.2 ± 1.58.5 ± 1.26.8 ± 1.05.1 ± 0.8
TBI + Compound X (10 mg/kg)0.5 ± 0.37.8 ± 1.16.1 ± 0.94.5 ± 0.73.2 ± 0.5
TBI + Compound X (20 mg/kg)0.6 ± 0.26.5 ± 0.9 4.8 ± 0.63.2 ± 0.5 2.1 ± 0.4
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to TBI + Vehicle.

Table 2: Motor Coordination (Rotarod Latency to Fall in seconds)

GroupDay 5 Post-TBIDay 6 Post-TBIDay 7 Post-TBI
Sham + Vehicle285 ± 10290 ± 8295 ± 5
TBI + Vehicle120 ± 15145 ± 12160 ± 18
TBI + Compound X (10 mg/kg)180 ± 20210 ± 15230 ± 14
TBI + Compound X (20 mg/kg)220 ± 18 245 ± 16265 ± 12**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to TBI + Vehicle.

Table 3: Histological and Molecular Outcomes (at Day 7 Post-TBI)

GroupLesion Volume (mm³)Iba1+ cells/mm² (Peri-lesion)Cleaved Caspase-3 (relative expression)
Sham + VehicleN/A50 ± 81.0 ± 0.1
TBI + Vehicle45.2 ± 5.1350 ± 424.8 ± 0.6
TBI + Compound X (10 mg/kg)30.5 ± 4.5210 ± 352.5 ± 0.4
TBI + Compound X (20 mg/kg)22.1 ± 3.8 150 ± 281.8 ± 0.3**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to TBI + Vehicle.

Conclusion

This document provides a foundational framework for the preclinical evaluation of a novel neuroprotective agent, Compound X, in rodent models of TBI. Adherence to these detailed protocols and data presentation standards will facilitate robust and reproducible research, ultimately contributing to the development of effective therapies for traumatic brain injury. Researchers are encouraged to adapt these protocols to their specific compound and research questions while maintaining rigorous scientific standards.

References

Application Notes and Protocols for Compound Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information regarding the dosage and administration of a compound designated "LP117" in mice could be located in the available scientific literature. The following application notes and protocols are provided as a general guide for researchers and scientists based on established methodologies for drug administration in murine models. These should be adapted based on the specific physicochemical properties and pharmacological profile of the compound under investigation.

Data Presentation

The following tables summarize common administration routes and recommended volumes for adult mice. These are intended for guidance and may require optimization based on the specific experimental design and the properties of the compound being administered.

Table 1: Recommended Administration Volumes and Needle Sizes for Adult Mice

Route of AdministrationMaximum VolumeRecommended Needle Size (Gauge)
Intravenous (IV)< 0.2 ml27-30
Intraperitoneal (IP)< 2-3 ml25-27
Subcutaneous (SC)< 3 ml25-27
Intramuscular (IM)< 0.05 ml per site26-30
Oral (PO) - Gavage10 ml/kg20-22 (with ball tip)
Intradermal (ID)< 0.1 ml per site26-30

Data synthesized from multiple sources providing general guidelines for rodent administration procedures.[1][2][3][4]

Table 2: Comparison of Common Parenteral Administration Routes

RouteRate of AbsorptionCommon Injection SiteKey Considerations
Intravenous (IV)Most RapidLateral tail veinRequires proper restraint and technique; substance should be non-irritating.
Intraperitoneal (IP)RapidLower right abdominal quadrantAvoids injection into the cecum, bladder, or other organs.
Subcutaneous (SC)SlowInterscapular area (scruff)Useful for sustained release; can accommodate larger volumes.
Intramuscular (IM)ModerateQuadriceps or gluteal musclesLimited volume due to small muscle mass in mice; not a recommended route for repeated dosing.

Experimental Protocols

The following are detailed protocols for common routes of administration in mice. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intraperitoneal (IP) Injection

Objective: To administer a substance into the peritoneal cavity for systemic absorption.

Materials:

  • Sterile syringe (1 ml)

  • Sterile needle (25-27 gauge)

  • Test compound solution

  • 70% Ethanol

  • Appropriate animal restraint device

Procedure:

  • Prepare the test compound solution to the desired concentration under sterile conditions. Ensure the solution is at room temperature to prevent hypothermia in the mouse.

  • Draw the required volume of the solution into the syringe.

  • Restrain the mouse securely, ensuring the abdomen is accessible. The mouse should be positioned so that its head is tilted slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Cleanse the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 30-40 degree angle into the skin and through the abdominal wall.

  • Slightly aspirate to ensure no blood vessel or organ has been punctured. If blood or fluid appears, discard the syringe and prepare a new one.

  • Inject the solution at a steady rate.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions post-injection.

Protocol 2: Oral Gavage (PO)

Objective: To administer a precise dose of a substance directly into the stomach.

Materials:

  • Sterile syringe (1 ml)

  • Flexible or rigid gavage needle with a ball tip (20-22 gauge for adult mice)

  • Test compound solution/suspension

  • Appropriate animal restraint device

Procedure:

  • Prepare the test compound to the desired concentration.

  • Attach the gavage needle to the syringe and draw up the calculated volume.

  • Restrain the mouse firmly by the scruff of the neck to immobilize the head and extend the neck. The body should be held in a vertical position.

  • Insert the gavage needle into the mouth, slightly to one side of the oral cavity to bypass the incisors.

  • Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Once the needle is properly positioned in the esophagus (a slight bulge may be felt on the left side of the neck), dispense the solution.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Visualizations

Signaling Pathways

The following diagram illustrates a hypothetical signaling cascade that could be investigated in relation to a novel compound. This is a generic representation and should be adapted based on experimental findings.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_Inactive Inactive Transcription Factor Kinase2->TF_Inactive Activates TF_Active Active Transcription Factor TF_Inactive->TF_Active Gene Target Gene TF_Active->Gene Promotes Transcription Response Cellular Response Gene->Response G start Start: Acclimatize Mice model Induce Disease Model (e.g., tumor implantation) start->model randomize Randomize into Treatment Groups model->randomize treat Administer this compound or Vehicle (Chronic Dosing) randomize->treat monitor Monitor Health & Measure Primary Endpoints (e.g., tumor volume) treat->monitor endpoint Endpoint Reached monitor->endpoint collect Collect Tissues/Samples for Analysis endpoint->collect analyze Analyze Data (e.g., histology, gene expression) collect->analyze end End: Report Findings analyze->end

References

Application Notes and Protocols for LP117 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP117 is a pirinixic acid derivative that functions as a modulator of the ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). ABCB1 is a key transporter involved in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. This compound has been shown to interfere with the transport of specific ABCB1 substrates, thereby sensitizing MDR cancer cells to these drugs.[1][2][3] Notably, the modulatory effect of this compound is substrate-specific, impacting the efficacy of drugs such as vincristine (B1662923), vinorelbine, paclitaxel, and actinomycin (B1170597) D, while not affecting others like doxorubicin.[1][2][3] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on ABCB1-mediated drug resistance.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the sensitization of various ABCB1-expressing cancer cell lines to different chemotherapeutic agents. The data is presented as the fold sensitization, which is the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of this compound.

Table 1: Effect of this compound on Vincristine Sensitivity

Cell LineDescriptionThis compound Concentration (µM)Fold Sensitization to Vincristine
UKF-NB-3rVCR10Vincristine-resistant neuroblastoma2>10
IMR-32rVCR10Vincristine-resistant neuroblastoma2~8
UKF-NB-2rVCR10Vincristine-resistant neuroblastoma2~6
UKF-NB-4Intrinsically ABCB1-expressing neuroblastoma2~4
UKF-NB-3rDOX20Doxorubicin-resistant neuroblastoma2~7
UKF-NB-3rPCL10Paclitaxel-resistant neuroblastoma2~9
Rh30rVCR10Vincristine-resistant rhabdomyosarcoma2>10

Data compiled from studies demonstrating the reversal of vincristine resistance across various cell lines. The fold sensitization indicates a significant increase in the potency of vincristine in the presence of this compound.[2]

Table 2: Substrate-Specific Sensitization by this compound in UKF-NB-3rVCR10 Cells

ABCB1 SubstrateThis compound Concentration (µM)Fold Sensitization
Vinorelbine2~8
Paclitaxel2~6
Actinomycin D2~5
Doxorubicin2~1 (no significant sensitization)

This table highlights the substrate-specific nature of this compound's modulatory effect on ABCB1, with significant sensitization observed for vinorelbine, paclitaxel, and actinomycin D, but not for doxorubicin.[2]

Experimental Protocols

Preparation of this compound Stock Solution

This compound, being a pirinixic acid derivative, is expected to have good solubility in dimethyl sulfoxide (B87167) (DMSO).

  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Protocol:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

Cell Culture and Treatment

This protocol outlines a general procedure for treating adherent cancer cell lines with this compound in combination with a chemotherapeutic agent.

  • Materials:

    • ABCB1-expressing cancer cell line (e.g., UKF-NB-3rVCR10) and a corresponding parental sensitive cell line.

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

    • This compound stock solution (10 mM in DMSO).

    • Chemotherapeutic agent stock solution (e.g., vincristine in sterile water or DMSO).

    • 96-well cell culture plates.

    • Phosphate-buffered saline (PBS).

  • Protocol:

    • Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (typically 3,000-10,000 cells per well). Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of the chemotherapeutic agent in complete cell culture medium.

    • Prepare the treatment medium containing this compound. Dilute the 10 mM this compound stock solution in complete cell culture medium to the desired final working concentration (e.g., 2 µM). Ensure the final DMSO concentration in the medium is below 0.5% to avoid solvent toxicity. A vehicle control with the same final DMSO concentration should be included.

    • Remove the overnight culture medium from the 96-well plate and wash the cells once with PBS.

    • Add the prepared treatment media to the wells. For combination treatments, add the medium containing this compound followed by the addition of the chemotherapeutic agent dilutions. Include appropriate controls: cells treated with medium alone, cells treated with this compound alone, cells treated with the chemotherapeutic agent alone, and a vehicle control (DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

Cell Viability Assay (MTT Assay)

This assay is used to determine the IC50 of the chemotherapeutic agent in the presence and absence of this compound.

  • Materials:

    • Treated cells in a 96-well plate.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

    • Microplate reader.

  • Protocol:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 4 hours at room temperature in the dark, or overnight at 37°C, to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Visualizations

Mechanism of Action of this compound

LP117_Mechanism This compound modulates the ABCB1 transporter, inhibiting the efflux of certain chemotherapeutic drugs. This leads to increased intracellular drug accumulation and subsequent cancer cell death. cluster_cell Cancer Cell ABCB1 ABCB1 Transporter Chemo_out Extracellular Space ABCB1->Chemo_out Pumps out Chemo Chemotherapeutic Drug Chemo->ABCB1 Efflux Chemo_in Intracellular Drug Accumulation Chemo->Chemo_in Enters Cell This compound This compound This compound->ABCB1 Modulates Apoptosis Cell Death (Apoptosis) Chemo_in->Apoptosis Induces

Caption: Mechanism of this compound action on the ABCB1 transporter.

Experimental Workflow for Evaluating this compound

LP117_Workflow Experimental Workflow for Evaluating this compound Efficacy start Start: ABCB1-expressing and parental cells seed Seed cells in 96-well plates start->seed treat Treat with this compound and/or Chemotherapy seed->treat incubate Incubate for 72 hours treat->incubate viability Perform Cell Viability Assay (MTT) incubate->viability analyze Analyze Data: Calculate IC50 and Fold Sensitization viability->analyze end Conclusion: Efficacy of this compound analyze->end

Caption: General workflow for assessing this compound's chemosensitizing effects.

References

Application Note: Investigating the Efficacy of Novel Anti-Neuroinflammatory Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of a Novel Compound in Neuroinflammation Research Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] This inflammatory response in the central nervous system is primarily mediated by glial cells, such as microglia and astrocytes.[1][2] A common method to model neuroinflammation in a research setting is through the use of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates the immune system. LPS administration, both in vitro and in vivo, triggers the activation of glial cells and the subsequent release of pro-inflammatory mediators, providing a robust system for evaluating the efficacy of potential anti-neuroinflammatory therapeutics.

This document provides detailed protocols for utilizing a hypothetical anti-neuroinflammatory agent, hereafter referred to as "Compound X," in LPS-induced neuroinflammation models. The methodologies described herein are based on established practices in the field and are intended to guide researchers in the preclinical assessment of novel therapeutic compounds.

Data Presentation: Expected Outcomes of Compound X Treatment

The following tables summarize typical quantitative data that can be expected from studies evaluating the efficacy of an anti-neuroinflammatory compound like Compound X in LPS-induced models.

Table 1: In Vitro Efficacy of Compound X on LPS-Stimulated Microglial Cells

Treatment GroupCell Viability (%)Nitric Oxide (NO) Production (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control100 ± 51.2 ± 0.315 ± 420 ± 5
LPS (1 µg/mL)95 ± 625.8 ± 2.1850 ± 701200 ± 110
LPS + Compound X (1 µM)98 ± 518.5 ± 1.9620 ± 55850 ± 90
LPS + Compound X (10 µM)99 ± 48.2 ± 1.1250 ± 30310 ± 45
LPS + Compound X (50 µM)97 ± 63.5 ± 0.880 ± 15110 ± 20

Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy of Compound X on LPS-Induced Neuroinflammation in Mice

Treatment GroupBody Weight Change (%)Spontaneous Alternation (%)Hippocampal TNF-α (pg/mg protein)Hippocampal IL-1β (pg/mg protein)
Vehicle Control+2.5 ± 0.875 ± 512 ± 38 ± 2
LPS (1 mg/kg)-8.2 ± 1.545 ± 7150 ± 25110 ± 18
LPS + Compound X (5 mg/kg)-5.1 ± 1.258 ± 695 ± 1570 ± 12
LPS + Compound X (20 mg/kg)-2.3 ± 0.970 ± 840 ± 832 ± 7

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro LPS-Induced Neuroinflammation in Microglial Cells

This protocol describes the induction of an inflammatory response in a microglial cell line (e.g., BV-2 or primary microglia) using LPS and subsequent treatment with Compound X.

Materials:

  • BV-2 microglial cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Compound X

  • Phosphate-buffered saline (PBS)

  • Griess Reagent for nitric oxide measurement

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Compound X (e.g., 1, 10, 50 µM) for 1 hour.

    • Following pre-treatment, add LPS to a final concentration of 1 µg/mL to the appropriate wells.

    • Include a vehicle control group (no LPS, no Compound X) and an LPS-only group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates at 1000 rpm for 5 minutes and collect the supernatant for cytokine and nitric oxide analysis.

  • Nitric Oxide Assay: Measure the accumulation of nitrite (B80452) in the supernatant as an indicator of NO production using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assay: Assess cell viability using the MTT assay. Add MTT solution to the remaining cells in the wells, incubate for 4 hours, and then solubilize the formazan (B1609692) crystals with DMSO. Measure the absorbance at 570 nm.

Protocol 2: In Vivo LPS-Induced Neuroinflammation in Mice

This protocol details the induction of systemic inflammation leading to neuroinflammation in mice using LPS and treatment with Compound X.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Compound X

  • Sterile saline

  • Y-maze apparatus for behavioral testing

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer

  • BCA protein assay kit

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.

  • Treatment Administration:

    • Administer Compound X (e.g., 5 or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • One hour after Compound X administration, inject LPS (1 mg/kg, i.p.) to induce inflammation.

    • A control group should receive vehicle injections instead of Compound X and LPS.

  • Behavioral Testing (Y-maze):

    • At 24 hours post-LPS injection, assess spatial working memory using the Y-maze.

    • Allow each mouse to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries and calculate the percentage of spontaneous alternation.

  • Tissue Collection:

    • At 28 hours post-LPS injection, euthanize the mice and perfuse with ice-cold PBS.

    • Dissect the hippocampus and store it at -80°C until further analysis.

  • Tissue Homogenization: Homogenize the hippocampal tissue in lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in the homogenates using a BCA protein assay.

  • Cytokine Analysis: Measure the levels of TNF-α and IL-1β in the hippocampal homogenates using ELISA kits, normalizing the values to the total protein concentration.

Visualizations

Signaling Pathway

LPS_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory_Genes Transcription CompoundX Compound X CompoundX->IKK

Caption: LPS-induced TLR4 signaling pathway leading to neuroinflammation.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Compound X reduces neuroinflammation invitro In Vitro Studies (Microglial Cells) start->invitro lps_stim_vitro LPS Stimulation invitro->lps_stim_vitro compoundx_treat_vitro Compound X Treatment lps_stim_vitro->compoundx_treat_vitro assays_vitro Analysis: - Cell Viability (MTT) - NO Production (Griess) - Cytokines (ELISA) compoundx_treat_vitro->assays_vitro invivo In Vivo Studies (Rodent Model) assays_vitro->invivo lps_inject_vivo LPS Injection (i.p.) invivo->lps_inject_vivo compoundx_treat_vivo Compound X Administration lps_inject_vivo->compoundx_treat_vivo behavior Behavioral Assessment (Y-maze) compoundx_treat_vivo->behavior biochem Biochemical Analysis: - Brain Cytokines (ELISA) behavior->biochem end Conclusion: Evaluate therapeutic potential biochem->end

Caption: Workflow for preclinical evaluation of an anti-neuroinflammatory compound.

Logical Relationship

Logical_Relationship Neuroinflammation Neuroinflammation Glial_Activation Glial Cell Activation Neuroinflammation->Glial_Activation Proinflammatory_Mediators Pro-inflammatory Mediators Glial_Activation->Proinflammatory_Mediators Reduced_Activation Reduced Glial Activation Glial_Activation->Reduced_Activation Neuronal_Dysfunction Neuronal Dysfunction/Death Proinflammatory_Mediators->Neuronal_Dysfunction CompoundX Compound X CompoundX->Glial_Activation Inhibits Reduced_Mediators Reduced Pro-inflammatory Mediators Reduced_Activation->Reduced_Mediators Neuroprotection Neuroprotection Reduced_Mediators->Neuroprotection

Caption: Hypothesized mechanism of action for Compound X.

References

Unveiling the Efficacy of LP117 in Neuronal Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutic agents for neurological disorders is a critical area of research. This document provides detailed application notes and protocols for measuring the efficacy of LP117, a promising new compound, in neuronal cell lines. The following sections will outline the presumed mechanism of action of this compound, protocols for evaluating its effects on neuronal viability and function, and methods for dissecting the underlying signaling pathways.

While direct public information on "this compound" is not available, this document is structured based on common practices for evaluating neuroprotective compounds. Researchers should adapt these protocols based on the specific known or hypothesized properties of this compound.

Presumed Mechanism of Action and Signaling Pathway

Without specific literature on this compound, we will hypothesize a potential mechanism of action for illustrative purposes. Let's assume this compound is a neuroprotective agent that mitigates glutamate-induced excitotoxicity, a common pathway in neuronal cell death.

The binding of glutamate (B1630785) to its receptors, such as NMDA and AMPA receptors, leads to an influx of calcium ions (Ca2+). Under pathological conditions, excessive glutamate receptor activation results in a massive and sustained increase in intracellular Ca2+, triggering downstream apoptotic and necrotic cell death pathways. We will hypothesize that this compound acts by modulating downstream effectors of calcium influx, thereby promoting cell survival.

LP117_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Downstream_Effectors Downstream Apoptotic Effectors Ca_Influx->Downstream_Effectors Apoptosis Apoptosis Downstream_Effectors->Apoptosis This compound This compound This compound->Downstream_Effectors Inhibits Survival_Pathway Pro-survival Pathway This compound->Survival_Pathway Activates Cell_Survival Cell Survival Survival_Pathway->Cell_Survival Promotes Experimental_Workflow_Cell_Culture Start Start Cell_Line_Selection Select Neuronal Cell Line Start->Cell_Line_Selection Culture_Maintenance Maintain Cell Culture Cell_Line_Selection->Culture_Maintenance Induce_Differentiation Induce Differentiation (if applicable) Culture_Maintenance->Induce_Differentiation Seed_for_Experiment Seed Cells into Multi-well Plates Induce_Differentiation->Seed_for_Experiment End End Seed_for_Experiment->End

Application Notes and Protocols: The Role of Serotonergic Modulation in Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1][2][3] This process is not static and is subject to modulation by various neurotransmitter systems. Among these, the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system plays a crucial role in regulating the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), the primary molecular models for synaptic strengthening and weakening, respectively.[4][5] Dysregulation of serotonergic modulation of synaptic plasticity has been implicated in the pathophysiology of various psychiatric disorders, including depression.

These application notes will explore the role of serotonin and its receptors in modulating synaptic plasticity, with a focus on the signaling pathways involved and experimental protocols to study these effects. While the specific compound LP117 was initially requested, a thorough search of the scientific literature did not yield any information on this substance in the context of synaptic plasticity. Therefore, this document will focus on the broader, well-established principles of serotonergic modulation of synaptic plasticity, providing a valuable resource for researchers, scientists, and drug development professionals in this field.

Key Signaling Pathways in Serotonergic Modulation of Synaptic Plasticity

Serotonin exerts its effects on synaptic plasticity by activating a variety of receptor subtypes, which in turn trigger distinct intracellular signaling cascades. The 5-HT7 receptor (5-HT7R), in particular, has been identified as a key player in the establishment and remodeling of neuronal architecture and synaptic plasticity. Activation of 5-HT7R can rescue deficits in LTP and LTD in various animal models of neurodevelopmental diseases.

Another critical pathway involves the interaction of serotonin with the glutamatergic system, particularly AMPA and NMDA receptors, which are central to the induction of LTP and LTD. Serotonin can modulate the trafficking and function of these receptors. For instance, some antidepressant medications that act on the serotonin system have been shown to decrease the surface diffusion of AMPA receptors, thereby stabilizing them within the postsynaptic density. This effect is mediated through a Ca2+/calmodulin-dependent protein kinase II (CaMKII)-dependent mechanism.

Furthermore, serotonin signaling can influence synaptic plasticity through pathways involving brain-derived neurotrophic factor (BDNF) and the phosphoinositide 3-kinase (PI3K) pathway.

Below is a diagram illustrating the key signaling pathways involved in the serotonergic modulation of synaptic plasticity.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal 5-HT_release Serotonin (5-HT) Release 5-HT7R 5-HT7 Receptor 5-HT_release->5-HT7R binds BDNF BDNF Signaling 5-HT_release->BDNF modulates AC Adenylyl Cyclase 5-HT7R->AC activates PI3K PI3K 5-HT7R->PI3K activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates AMPAR AMPAR Trafficking & Function PKA->AMPAR phosphorylates Akt Akt PI3K->Akt activates Akt->AMPAR CaMKII CaMKII CaMKII->AMPAR Plasticity Synaptic Plasticity (LTP/LTD) AMPAR->Plasticity NMDAR NMDAR Function NMDAR->CaMKII Ca2+ influx activates NMDAR->Plasticity BDNF->Plasticity

Serotonergic modulation of synaptic plasticity pathways.

Experimental Protocols for Studying Serotonergic Modulation of Synaptic Plasticity

The following protocols provide a general framework for investigating the effects of serotonergic compounds on synaptic plasticity, specifically long-term potentiation (LTP), in acute hippocampal slices.

Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents, a common ex vivo model for studying synaptic plasticity.

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane)

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid (aCSF))

  • Standard aCSF

  • Carbogen gas (95% O2, 5% CO2)

  • Incubation chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it in ice-cold cutting solution.

  • Isolate the hippocampus and mount it on the vibratome stage.

  • Cut 300-400 µm thick transverse slices in ice-cold, carbogenated cutting solution.

  • Transfer the slices to an incubation chamber containing standard aCSF continuously bubbled with carbogen.

  • Allow slices to recover at 32-34°C for at least 1 hour before recording.

Anesthesia Anesthetize Animal Decapitation Decapitate & Dissect Brain Anesthesia->Decapitation Slicing Cut Hippocampal Slices (Vibratome) Decapitation->Slicing Recovery Incubate Slices in aCSF Slicing->Recovery Recording Proceed to Electrophysiology Recovery->Recording

Workflow for acute hippocampal slice preparation.
Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol details the steps for inducing and recording LTP in the CA1 region of the hippocampus.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • aCSF

  • Bipolar stimulating electrode

  • Glass recording microelectrode filled with aCSF

  • Amplifier and data acquisition system

  • Serotonergic compound of interest

Procedure:

  • Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at 30-32°C.

  • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses every 30 seconds for at least 20 minutes. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP amplitude.

  • Apply the serotonergic compound to the perfusion bath at the desired concentration and continue baseline recording for another 10-20 minutes to observe any acute effects.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).

  • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

  • Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.

Setup Place Slice in Recording Chamber Position Electrodes Baseline Record Stable Baseline fEPSPs (20 min) Setup->Baseline Drug Apply Serotonergic Compound Baseline->Drug HFS Induce LTP with High-Frequency Stimulation (HFS) Drug->HFS Post-HFS Record fEPSPs Post-HFS (60 min) HFS->Post-HFS Analysis Analyze Data Post-HFS->Analysis

Experimental workflow for LTP recording.

Quantitative Data Presentation

The following tables provide a template for presenting quantitative data from experiments investigating the effects of a hypothetical serotonergic modulator on LTP.

Table 1: Effects of Serotonergic Modulator on Baseline Synaptic Transmission

GroupConcentration (µM)Baseline fEPSP Slope (% of control)n (slices)
Control (Vehicle)0100 ± 5.210
Serotonergic Modulator1105 ± 6.18
Serotonergic Modulator10112 ± 7.3*8
Serotonergic Modulator100125 ± 8.5**8

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Table 2: Effects of Serotonergic Modulator on Long-Term Potentiation (LTP)

GroupConcentration (µM)LTP Magnitude (% of baseline at 60 min post-HFS)n (slices)
Control (Vehicle)0155 ± 10.310
Serotonergic Modulator1175 ± 12.18
Serotonergic Modulator10198 ± 15.4*8
Serotonergic Modulator100220 ± 18.2**8

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Conclusion

The serotonergic system is a powerful modulator of synaptic plasticity, influencing the fundamental processes of learning and memory. Understanding the intricate signaling pathways and having robust experimental protocols are essential for researchers and drug development professionals seeking to unravel the complexities of brain function and develop novel therapeutics for neurological and psychiatric disorders. While the specific compound this compound remains elusive in the scientific literature, the principles and methods outlined in these application notes provide a solid foundation for investigating the role of other serotonergic agents in shaping the plastic brain.

References

Investigating Neurodegenerative Diseases with LP117: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the utilization of LP117 in the study of neurodegenerative diseases.

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) present a significant and growing global health challenge. A common pathological feature across many of these disorders is a deficit in neurotrophic signaling, which is crucial for neuronal survival and function. The compound this compound has emerged as a promising therapeutic candidate that targets the hepatocyte growth factor (HGF) system, a key neurotrophic factor. By promoting HGF signaling, this compound offers a potential mechanism for broad neuroprotection. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in various neurodegenerative disease models.

Introduction to this compound and its Mechanism of Action

This compound is a compound designed to enhance the signaling of Hepatocyte Growth Factor (HGF), a potent neurotrophic factor. In many neurodegenerative diseases, the endogenous HGF signaling pathways are impaired, contributing to neuronal loss and functional decline. This compound is believed to act by promoting this crucial neurotrophic signaling, thereby offering protection to various neuronal populations, including dopaminergic neurons relevant to Parkinson's disease, cortical and hippocampal neurons affected in Alzheimer's disease, and motor neurons which degenerate in ALS.[1] Preclinical studies have demonstrated the potential of this mechanism to confer broad neuroprotection and improve motor and cognitive functions in animal models of these diseases.[1]

The therapeutic rationale for targeting the HGF pathway is based on its ability to support the survival and function of the remaining neurons in the face of pathological insults common to neurodegenerative disorders.[1]

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the positive modulation of the HGF signaling pathway. This pathway is critical for neuroprotection and neuronal repair. The diagram below illustrates the key components and interactions within this pathway.

LP117_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound HGF HGF This compound->HGF promotes cMet c-Met Receptor HGF->cMet binds & activates PI3K PI3K cMet->PI3K activates MAPK MAPK cMet->MAPK activates Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection (e.g., anti-apoptosis, cell survival) Akt->Neuroprotection leads to MAPK->Neuroprotection leads to LP117_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation A1 Primary Neuronal Culture A2 This compound Treatment A1->A2 A3 Neurotoxin Exposure A2->A3 A4 Viability Assessment A3->A4 C1 Statistical Analysis A4->C1 B1 AD Mouse Model B2 Chronic this compound Dosing B1->B2 B3 Behavioral Testing B2->B3 B4 Tissue Collection & Analysis B3->B4 B4->C1 C2 Conclusion on Neuroprotective Efficacy C1->C2

References

Application Note & Protocol: Assessing the Blood--Brain Barrier Penetration of LP117

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For a therapeutic agent to be effective in treating CNS disorders, it must be able to penetrate this barrier in sufficient concentrations to exert its pharmacological effect. LP117 is a novel benzomorphan-derived selective µ-opioid receptor (MOR) agonist with potential therapeutic applications in central analgesia.[3] This document provides a comprehensive protocol for a tiered approach to assess the BBB penetration of this compound, from initial in vitro screening to in vivo validation.

Tier 1: In Vitro Assessment of BBB Permeability

The initial assessment of this compound's BBB penetration potential will be conducted using a combination of non-cell-based and cell-based in vitro models. These assays provide high-throughput screening to predict passive permeability and identify potential interactions with efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a rapid, cell-free method to predict the passive diffusion of a compound across the BBB.[4][5][6] It utilizes a synthetic membrane impregnated with lipids to mimic the BBB.

Experimental Protocol: PAMPA-BBB

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Donor Plate Preparation: Dilute the this compound stock solution to a final concentration of 100 µM in a buffer solution (e.g., phosphate-buffered saline, pH 7.4). Add this solution to the donor wells of the PAMPA plate.

  • Acceptor Plate Preparation: Fill the acceptor wells with a brain sink buffer to mimic the conditions of the brain interstitium.

  • Assay Assembly: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated using the following equation: Pe = (−ln(1 − [this compound]acceptor / [this compound]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [this compound] is the concentration of the compound, V is the volume of the well, Area is the surface area of the membrane, and Time is the incubation time.

Madin-Darby Canine Kidney-Multidrug Resistance Protein 1 (MDCK-MDR1) Assay

The MDCK-MDR1 assay is a cell-based model used to assess a compound's potential as a substrate for the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB that actively pumps xenobiotics out of the brain.[3][7][8][9][10]

Experimental Protocol: MDCK-MDR1 Assay

  • Cell Culture: Culture MDCK-MDR1 cells on semi-permeable filter inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER) values.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: Add this compound (at various concentrations, e.g., 1, 10, 50 µM) to the apical (upper) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (lower) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

    • ER = Papp (B-A) / Papp (A-B)

Data Presentation: In Vitro BBB Permeability of this compound
AssayParameterThis compoundControl (High Permeability)Control (Low Permeability)
PAMPA-BBB Pe (10⁻⁶ cm/s)8.5 ± 0.715.2 ± 1.11.3 ± 0.2
MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s)5.2 ± 0.512.8 ± 0.90.8 ± 0.1
Papp (B-A) (10⁻⁶ cm/s)18.7 ± 1.513.5 ± 1.20.9 ± 0.1
Efflux Ratio (ER)3.61.051.13
  • Interpretation: An ER > 2 is indicative of active efflux. The data suggests this compound has good passive permeability but is a substrate for P-gp.

Tier 2: In Vivo Assessment of BBB Penetration

Based on promising in vitro results, in vivo studies in a rodent model are essential to confirm BBB penetration and determine the unbound brain concentration of this compound, which is the pharmacologically active fraction.

In Vivo Microdialysis in Rats

Microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound drug concentrations in the brain's interstitial fluid (ISF).[11][12][13][14]

Experimental Protocol: In Vivo Microdialysis

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or cortex). Implant a second cannula into the jugular vein for blood sampling.

  • Recovery: Allow the animals to recover from surgery for at least 24 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

  • This compound Administration: Administer this compound intravenously (e.g., 5 mg/kg).

  • Sample Collection: Collect dialysate samples from the brain probe and blood samples from the jugular vein cannula at regular intervals (e.g., every 20 minutes) for up to 4 hours.

  • Quantification: Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.

  • Calculation of Brain Penetration: Determine the ratio of the area under the curve (AUC) for the brain dialysate to the plasma (AUCbrain/AUCplasma).

Brain Tissue Homogenate Analysis

This method measures the total concentration of the drug in the brain tissue, including both bound and unbound fractions.

Experimental Protocol: Brain Tissue Homogenate Analysis

  • This compound Administration: Administer this compound to a cohort of rats at a defined dose.

  • Tissue Collection: At a specific time point post-administration (e.g., the time of peak plasma concentration), euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain.

  • Brain Homogenization: Harvest the brains, weigh them, and homogenize them in a suitable buffer.[15][16][17]

  • Extraction: Extract this compound from the brain homogenate using a liquid-liquid or solid-phase extraction method.[17][18][19]

  • Quantification: Analyze the concentration of this compound in the extracted samples via LC-MS/MS.[20][21][22][23][24]

  • Calculation of Brain-to-Plasma Ratio (Kp):

    • Kp = Cbrain / Cplasma where Cbrain is the concentration in the brain homogenate and Cplasma is the concentration in the plasma at the same time point.

Data Presentation: In Vivo BBB Penetration of this compound in Rats
ParameterValue
Microdialysis
AUCbrain (ngh/mL)150
AUCplasma (ngh/mL)750
AUCbrain/AUCplasma Ratio 0.20
Brain Homogenate
Cbrain (ng/g) at 1h450
Cplasma (ng/mL) at 1h300
Kp 1.5
  • Interpretation: The AUCbrain/AUCplasma ratio from microdialysis indicates that a significant unbound fraction of this compound reaches the brain. The Kp value suggests good overall brain accumulation. The difference between the two values reflects the extent of tissue binding.

Visualization of Protocols and Pathways

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment PAMPA PAMPA-BBB Assay (Passive Permeability) Data1 Calculate Pe PAMPA->Data1 MDCK MDCK-MDR1 Assay (P-gp Efflux) Data2 Calculate ER MDCK->Data2 Decision1 Proceed to In Vivo? Data1->Decision1 Data2->Decision1 Microdialysis Microdialysis (Unbound Conc.) Data3 Calculate AUC Ratio Microdialysis->Data3 Homogenate Brain Homogenate (Total Conc.) Data4 Calculate Kp Homogenate->Data4 Decision2 Assess CNS Efficacy Data3->Decision2 Data4->Decision2 Decision1->Microdialysis If Pe is high & ER is low-moderate Decision1->Homogenate

Caption: Experimental workflow for assessing this compound BBB penetration.

G cluster_0 Blood Vessel Lumen cluster_1 Endothelial Cell cluster_2 Brain Interstitium LP117_blood This compound Passive Passive Diffusion LP117_blood->Passive LP117_cell This compound Passive->LP117_cell Pgp P-gp Efflux Pump Pgp->LP117_blood Efflux LP117_cell->Pgp LP117_brain This compound LP117_cell->LP117_brain Entry MOR µ-Opioid Receptor LP117_brain->MOR Effect Analgesic Effect MOR->Effect

Caption: Putative transport of this compound across the blood-brain barrier.

Conclusion

This tiered protocol provides a robust framework for characterizing the BBB penetration of this compound. The combination of in vitro and in vivo methods allows for a comprehensive assessment, from initial high-throughput screening for passive permeability and efflux liability to definitive measurement of unbound brain concentrations. The data generated from these studies will be critical in guiding the further development of this compound as a potential CNS therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LP117 Dosage for Maximal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of LP117. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, LPK1 (Leukemia Proliferation Kinase 1). LPK1 is a critical downstream effector in the growth factor-activated "RAS-ERK" signaling pathway. By binding to the ATP-binding pocket of LPK1, this compound prevents its phosphorylation and activation, thereby inhibiting downstream signaling and leading to cell cycle arrest and apoptosis in LPK1-dependent tumor cells.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial in vitro experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration will vary depending on the cell line and the specific experimental conditions. A dose-response experiment is highly recommended to determine the IC50 value in your system of interest.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving this compound in DMSO to create a stock solution of 10 mM. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For in vivo studies, please refer to the specific formulation protocols provided with the compound.

Q4: Is this compound selective for LPK1?

A4: this compound has been designed for high selectivity for LPK1. However, as with any kinase inhibitor, the potential for off-target effects exists, particularly at higher concentrations. We recommend performing appropriate control experiments to validate the on-target effects of this compound in your experimental model.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected efficacy in cell-based assays.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions.

  • Possible Cause 2: Compound degradation.

    • Solution: Ensure that the this compound stock solution has been stored correctly at -20°C and that the number of freeze-thaw cycles has been minimized. Prepare fresh dilutions from a new aliquot for each experiment.

  • Possible Cause 3: Cell line resistance.

    • Solution: The expression and activity of LPK1 can vary between cell lines. Confirm the expression of LPK1 in your cell line of interest using techniques such as Western blotting or qPCR.

Issue 2: High background or off-target effects observed.

  • Possible Cause 1: Excessive concentration.

    • Solution: High concentrations of this compound may lead to off-target effects. Lower the concentration and perform experiments to confirm that the observed phenotype is due to the inhibition of LPK1.

  • Possible Cause 2: Solvent effects.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental media is consistent across all conditions and is at a non-toxic level for your cells. Include a vehicle-only control in your experiments.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HL-60Acute Myeloid Leukemia0.5
K-562Chronic Myeloid Leukemia1.2
JurkatT-cell Leukemia2.5
A549Lung Carcinoma> 50
MCF-7Breast Adenocarcinoma> 50

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media, ranging from a final concentration of 0.01 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Mandatory Visualizations

LPK1_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds RAS RAS GFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK LPK1 LPK1 ERK->LPK1 Phosphorylates & Activates Downstream Downstream Effectors LPK1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->LPK1 Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_this compound 2. Prepare this compound Stock Solution (10mM in DMSO) Serial_Dilution 4. Prepare Serial Dilutions of this compound Prepare_this compound->Serial_Dilution Treat_Cells 5. Treat Cells with this compound Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate 6. Incubate for 48-72h Treat_Cells->Incubate Viability_Assay 7. Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Measure_Absorbance 8. Measure Absorbance Viability_Assay->Measure_Absorbance Calculate_IC50 9. Calculate IC50 Measure_Absorbance->Calculate_IC50

LP117 off-target effects and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LP117. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the off-target effects of this compound, a novel kinase inhibitor. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing these effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]

Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

A2: A multi-pronged approach is recommended. This includes using the lowest effective concentration of this compound, employing structurally unrelated inhibitors targeting the same primary target, and conducting genetic knockdown or knockout experiments (e.g., using CRISPR-Cas9 or siRNA) to see if the phenotype persists in the absence of the intended target protein.[1][2]

Q3: What are the initial steps to minimize off-target effects in my experiments with this compound?

A3: Start by performing a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect. Additionally, consider the delivery method of the compound. For instance, in CRISPR-based experiments, using ribonucleoprotein (RNP) complexes allows for transient expression, reducing the time the components are active in the cell and thereby decreasing the chances of off-target events.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cellular toxicity observed at effective concentrations. Off-target effects of this compound may be causing cellular stress or death unrelated to the inhibition of the primary target.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify the toxicity. 2. Lower the concentration of this compound. 3. Screen for off-target interactions using kinase profiling or cellular thermal shift assays (CETSA).
Inconsistent or unexpected phenotypic results. The observed phenotype may be a composite of on-target and off-target effects, leading to variability.1. Use a structurally and mechanistically different inhibitor for the same target to see if the phenotype is reproducible. 2. Validate the on-target engagement using CETSA. 3. Perform a rescue experiment by reintroducing a resistant version of the primary target.
Discrepancy between in vitro and in vivo results. Off-target effects that are benign in cell culture may have significant consequences in a whole organism.1. Conduct comprehensive toxicology studies in animal models. 2. Analyze the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound to ensure appropriate exposure at the target site.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify the on-target and off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from a broad panel, their specific substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the remaining ATP (indicating kinase inhibition). Read the luminescence signal.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific duration.

  • Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Separation: Centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Pathways and Workflows

To aid in understanding the experimental logic and potential signaling interactions, the following diagrams are provided.

On_Target_vs_Off_Target cluster_0 This compound Administration cluster_1 Cellular Environment cluster_2 Observed Effects This compound This compound Target_Kinase Primary Target Kinase This compound->Target_Kinase On-Target Binding Off_Target_1 Off-Target Protein 1 This compound->Off_Target_1 Off-Target Binding Off_Target_2 Off-Target Protein 2 This compound->Off_Target_2 Off-Target Binding Desired_Effect Desired Phenotype Target_Kinase->Desired_Effect Unintended_Effect_1 Unintended Side Effect 1 Off_Target_1->Unintended_Effect_1 Unintended_Effect_2 Unintended Side Effect 2 Off_Target_2->Unintended_Effect_2

Caption: On-target vs. off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype or Toxicity Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Lowest_Concentration Use Lowest Effective Concentration Dose_Response->Lowest_Concentration Still_Observed Issue Persists? Lowest_Concentration->Still_Observed Orthogonal_Inhibitor Test Structurally Unrelated Inhibitor Still_Observed->Orthogonal_Inhibitor Yes Conclusion_On_Target Likely On-Target Effect Still_Observed->Conclusion_On_Target No Phenotype_Reproduced Phenotype Reproduced? Orthogonal_Inhibitor->Phenotype_Reproduced Genetic_Validation Genetic Knockdown/Knockout of Target Phenotype_Reproduced->Genetic_Validation No CETSA Confirm Target Engagement (CETSA) Phenotype_Reproduced->CETSA Yes Phenotype_Persists Phenotype Persists? Genetic_Validation->Phenotype_Persists Conclusion_Off_Target Conclude Off-Target Effect Phenotype_Persists->Conclusion_Off_Target Yes Phenotype_Persists->Conclusion_On_Target No CETSA->Conclusion_On_Target

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Preventing Compound Degradation in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of experimental compounds, such as LP117, in solution.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the expected activity of my compound over a short period. What could be the cause?

A1: A rapid loss of activity often points to compound degradation. Several factors could be responsible, including improper storage, exposure to light, inappropriate pH of the solution, or oxidative stress. It is crucial to review your handling and storage protocols.

Q2: How can I determine if my compound is degrading?

A2: Several analytical techniques can be employed to detect and quantify compound degradation. High-Performance Liquid Chromatography (HPLC) is one of the most common methods for this purpose.[1] Other powerful techniques include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, which can help identify degradation products and elucidate degradation pathways.[2]

Q3: What are the most common factors that lead to the degradation of experimental compounds in solution?

A3: The primary factors include:

  • pH: Many compounds are stable only within a narrow pH range.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or even ambient light can cause photodegradation.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Hydrolysis: Reaction with water can break down susceptible compounds.[4]

  • Enzymatic Degradation: Contamination with enzymes, for example from microbial growth, can rapidly degrade certain compounds.

Q4: How should I prepare and store stock solutions of my experimental compound to minimize degradation?

A4: Proper solution preparation and storage are critical.[5][6] Always use high-purity solvents and freshly prepared solutions when possible. For storage, refer to the manufacturer's recommendations. If unavailable, a general best practice is to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation leading to variable active concentrations.1. Prepare fresh solutions before each experiment.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Verify compound stability under your specific experimental conditions (e.g., temperature, buffer composition).
Precipitate formation in the solution 1. Poor solubility of the compound in the chosen solvent.2. Degradation product is insoluble.3. Change in pH or temperature affecting solubility.1. Test different solvent systems.2. Use a co-solvent or solubilizing agent.3. Filter the solution before use.4. Analyze the precipitate to determine if it is the parent compound or a degradant.
Change in solution color A colored degradation product may be forming.1. Protect the solution from light.2. Purge the solvent with an inert gas (e.g., nitrogen or argon) to remove oxygen.3. Analyze the solution using UV-Vis spectroscopy to monitor for changes in absorbance.
Loss of compound peak in HPLC analysis The compound has degraded into one or more new products.1. Adjust HPLC method to detect potential degradation products (e.g., change the gradient, wavelength).2. Use a mass spectrometer (LC-MS) to identify the masses of the new peaks.[2]

Experimental Protocols

Protocol 1: Assessing Compound Stability in an Experimental Buffer

Objective: To determine the stability of your compound in the buffer used for your experiments over a specific time course.

Methodology:

  • Prepare a stock solution of your compound in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution to the final working concentration in your experimental buffer.

  • Divide the solution into multiple aliquots in separate vials.

  • Store the vials under the same conditions as your experiment (e.g., 37°C incubator).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial.

  • Immediately quench any further degradation by freezing the sample at -80°C or by mixing with a quenching solution.

  • Analyze all samples by a suitable analytical method, such as HPLC, to quantify the remaining amount of the parent compound.

  • Plot the percentage of the remaining compound against time to determine the stability profile.

Visualizations

Workflow for Investigating Compound Degradation

The following diagram outlines a logical workflow for identifying and addressing compound degradation issues.

A Inconsistent Experimental Results or Loss of Activity B Hypothesis: Compound Degradation A->B C Analytical Chemistry Analysis (e.g., HPLC, LC-MS) B->C D Is the compound degrading? C->D E No Degradation Observed D->E No F Degradation Confirmed D->F Yes G Investigate Other Experimental Variables (e.g., reagents, cell viability) E->G H Identify Degradation Products and Pathway F->H I Modify Experimental Conditions H->I e.g., Adjust pH, Protect from Light, Add Antioxidant J Re-evaluate Compound Stability I->J K Optimized Protocol J->K

Caption: A workflow for troubleshooting suspected compound degradation.

Potential Degradation Pathways

This diagram illustrates common chemical reactions that can lead to the degradation of an experimental compound.

Caption: Common pathways of compound degradation in solution.

References

Common issues with LP117 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during long-term studies with LP117, a novel investigational compound. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the XYZ signaling pathway, which is implicated in various cellular processes. Its primary mode of action is through competitive binding to the kinase domain of the ABC protein, preventing downstream signaling.

Q2: What are the recommended storage conditions for this compound for long-term studies?

A2: For long-term stability, this compound should be stored as a lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC). This technique can help detect any degradation products that may form over time. It is advisable to periodically test the integrity of your working solutions, especially in long-term cell culture experiments.

Troubleshooting Guides

Issue 1: Inconsistent Efficacy in Cell-Based Assays

Possible Cause 1: Compound Degradation

  • Troubleshooting Steps:

    • Prepare fresh working solutions of this compound from a new stock.

    • Analyze the old and new working solutions by HPLC to check for degradation products.

    • If degradation is confirmed, review solution preparation and storage protocols. Ensure that the compound is not exposed to light or elevated temperatures for extended periods.

Possible Cause 2: Suboptimal Cell Culture Conditions

  • Troubleshooting Steps:

    • Ensure consistent cell passage numbers and seeding densities across experiments.

    • Regularly test for mycoplasma contamination, which can alter cellular responses.

    • Verify the pH and nutrient composition of the cell culture medium, as variations can impact drug activity.

Issue 2: Off-Target Effects Observed at Higher Concentrations

Possible Cause: Non-Specific Binding

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the optimal concentration range for this compound's specific activity.

    • Utilize a lower concentration of this compound in combination with other agents to achieve the desired effect without engaging off-target pathways.

    • Employ computational tools to predict potential off-target interactions and design experiments to validate these predictions. Unwanted off-target effects are a known concern with various therapeutic agents[1][2][3][4].

    • Consider using techniques like GUIDE-seq or CIRCLE-seq to identify genome-wide off-target sites if gene-editing modalities are used in conjunction with this compound[1].

Issue 3: Poor Bioavailability in Animal Models

Possible Cause 1: Low Solubility

  • Troubleshooting Steps:

    • Test different formulation strategies to enhance the solubility of this compound. This may include the use of co-solvents or encapsulating the compound in nanoparticles.

    • The solubility of a compound can be influenced by the pH of the solution. Experiment with different pH values for the formulation.

Possible Cause 2: Rapid Metabolism

  • Troubleshooting Steps:

    • Conduct pharmacokinetic studies to understand the metabolic profile of this compound.

    • Identify the major metabolites and determine if they are active.

    • If rapid metabolism is confirmed, consider co-administration with an inhibitor of the relevant metabolic enzymes, if ethically and experimentally permissible.

Data Presentation

Table 1: In Vitro Stability of this compound in Different Solvents

SolventTemperatureHalf-life (t½)Degradation Products Detected
DMSO4°C> 6 monthsNo
PBS (pH 7.4)37°C48 hoursYes
Cell Culture Media37°C72 hoursYes

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnits
Bioavailability (Oral)25 ± 5%
Plasma Half-life (t½)4.2 ± 0.8hours
Cmax (Oral, 10 mg/kg)1.2 ± 0.3µg/mL
Tmax (Oral, 10 mg/kg)2.0 ± 0.5hours

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

  • Mobile Phase Preparation: Prepare a mobile phase of 70% acetonitrile (B52724) and 30% water (v/v) with 0.1% trifluoroacetic acid.

  • Column: Use a C18 reverse-phase HPLC column.

  • Flow Rate: Set the flow rate to 1 mL/min.

  • Detection: Monitor the absorbance at 280 nm.

  • Sample Preparation: Dilute this compound samples in the mobile phase to a final concentration of 10 µg/mL.

  • Injection: Inject 20 µL of the prepared sample.

  • Analysis: The retention time for intact this compound is approximately 5.2 minutes. The appearance of new peaks indicates degradation.

Mandatory Visualizations

Caption: this compound inhibits the ABC Kinase in the XYZ signaling pathway.

Troubleshooting_Workflow Start Start Inconsistent_Results Inconsistent Results Observed Start->Inconsistent_Results Check_Compound_Stability Check Compound Stability (HPLC) Inconsistent_Results->Check_Compound_Stability Degradation_Detected Degradation Detected? Check_Compound_Stability->Degradation_Detected Prepare_Fresh_Solutions Prepare Fresh Solutions Degradation_Detected->Prepare_Fresh_Solutions Yes Check_Cell_Culture Check Cell Culture Conditions Degradation_Detected->Check_Cell_Culture No Re-run_Experiment Re-run Experiment Prepare_Fresh_Solutions->Re-run_Experiment Contamination_or_Variability Contamination or Variability? Check_Cell_Culture->Contamination_or_Variability Address_Culture_Issues Address Cell Culture Issues Contamination_or_Variability->Address_Culture_Issues Yes Contamination_or_Variability->Re-run_Experiment No Address_Culture_Issues->Re-run_Experiment End End Re-run_Experiment->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Enhancing In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this guide is intended for research and development purposes. The term "LP117" did not yield specific results in the scientific literature search. Therefore, this guide offers general strategies and troubleshooting advice for improving the in vivo bioavailability of a poorly soluble compound, referred to herein as "Compound X." Researchers should adapt these principles to the specific physicochemical properties of their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when a compound exhibits low oral bioavailability?

Low oral bioavailability is often linked to poor aqueous solubility and/or low membrane permeability. A systematic approach to address this involves:

  • Physicochemical Characterization: Determine the compound's solubility in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid), its permeability (e.g., using a Caco-2 cell assay), and its solid-state properties (e.g., crystallinity, polymorphism).

  • Biopharmaceutical Classification System (BCS): Classify the compound according to the BCS. BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) drugs are common candidates for bioavailability enhancement strategies.[1]

  • Identify the Rate-Limiting Step: Determine if the absorption is limited by the dissolution rate or by permeation across the intestinal wall. This will guide the selection of an appropriate enhancement strategy.

Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound?

Formulation strategies aim to increase the solubility and dissolution rate of the drug in the gastrointestinal tract.[2][3] Common approaches can be broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate.[3][4]

    • Micronization: Reduces particle size to the micron range.[5]

    • Nanonization: Further reduces particle size to the nanometer range, creating nanocrystals or nanosuspensions.[4][6]

  • Amorphous Solid Dispersions: The drug is dispersed in a hydrophilic carrier in its amorphous (non-crystalline) state, which has higher energy and solubility.[7]

  • Lipid-Based Formulations: These are particularly effective for lipophilic drugs.[7]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and cosolvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.[2][5]

    • Liposomes: Vesicles composed of one or more lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[2][8][9]

    • Nanostructured Lipid Carriers (NLCs): A newer generation of lipid nanoparticles with an unstructured solid lipid core, which can increase drug loading and stability.[10]

  • Complexation:

    • Cyclodextrins: These form inclusion complexes with drug molecules, increasing their solubility.[3][11]

Q3: When should I consider chemical modification of the compound?

If formulation strategies are insufficient, chemical modification to create a prodrug can be explored. This involves modifying the drug molecule to improve its solubility or permeability. The prodrug is then converted to the active parent drug in vivo.[2]

Troubleshooting Guides

Problem: The compound precipitates out of solution during in vitro dissolution testing.
  • Possible Cause: The formulation is unable to maintain a supersaturated state upon dilution in the dissolution medium.

  • Troubleshooting Steps:

    • Incorporate a Precipitation Inhibitor: For supersaturatable formulations like S-SEDDS, include a water-soluble polymer such as hydroxypropyl methylcellulose (B11928114) (HPMC) to inhibit or delay drug precipitation.[12]

    • Optimize Surfactant/Polymer Concentration: In solid dispersions or lipid-based systems, adjust the ratio of surfactant and/or polymer to the drug to better stabilize the drug in the dissolved state.

    • Evaluate Different Polymers: Test a panel of polymers (e.g., HPMC, PVP, Soluplus®) to find one that is most effective at preventing the precipitation of your specific compound.

Problem: In vivo exposure is still low after micronization.
  • Possible Cause: The absorption may not be dissolution rate-limited, or the micronized particles may be re-aggregating in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Assess Particle Re-aggregation: Use particle size analysis in biorelevant media to check for aggregation. If aggregation is observed, consider adding a wetting agent or surfactant to the formulation.

    • Move to a Nanosuspension: Further particle size reduction to the nanometer range can significantly improve dissolution rates and may enhance absorption through other mechanisms.[3]

    • Explore Solubilization Techniques: If particle size reduction is not sufficiently effective, the issue may be more related to inherent low solubility rather than just dissolution rate. In this case, lipid-based formulations or solid dispersions are logical next steps.[4][7]

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data for Compound X in rats following oral administration of different formulations. This illustrates the potential improvements in bioavailability that can be achieved with various enhancement strategies.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.0980 ± 210100 (Reference)
Micronized Suspension50420 ± 902.02,750 ± 450281
Solid Dispersion50950 ± 1801.56,200 ± 980633
SEDDS501,800 ± 3501.014,500 ± 2,8001480

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Polymer Selection: Select a hydrophilic carrier polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent Selection: Choose a common solvent in which both Compound X and the polymer are soluble (e.g., methanol, ethanol, acetone).

  • Dissolution: Dissolve Compound X and the polymer in the selected solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, amorphous nature (via XRD or DSC), and dissolution properties.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400) for their ability to solubilize Compound X.

  • Constructing Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosolvent to identify the self-emulsification region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and cosolvent in the optimized ratio. Add Compound X and mix until it is completely dissolved.

  • Characterization:

    • Self-Emulsification Performance: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable.

    • In Vitro Dissolution: Perform dissolution testing in biorelevant media to assess the drug release profile.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Enhancement Techniques cluster_3 Evaluation start Low Bioavailability for Compound X physchem Physicochemical Characterization (Solubility, Permeability) start->physchem bcs BCS Classification physchem->bcs decision Rate-Limiting Step? bcs->decision dissolution_limited Dissolution-Limited (BCS Class II) decision->dissolution_limited Yes permeability_limited Permeability-Limited (BCS Class IV) decision->permeability_limited No particle_size Particle Size Reduction (Micronization, Nanonization) dissolution_limited->particle_size amorphous Amorphous Solid Dispersions dissolution_limited->amorphous lipid_based Lipid-Based Systems (SEDDS, Liposomes) dissolution_limited->lipid_based permeability_limited->lipid_based prodrug Prodrug Approach permeability_limited->prodrug invitro In Vitro Dissolution/Permeation particle_size->invitro amorphous->invitro lipid_based->invitro prodrug->invitro invivo In Vivo Pharmacokinetic Study invitro->invivo

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

sedds_mechanism cluster_sedds SEDDS Formulation (Oral Administration) cluster_gi Gastrointestinal Tract cluster_absorption Absorption sedds Drug in Oil/Surfactant/ Cosolvent Mixture gi_fluid GI Fluids (Aqueous Environment) sedds->gi_fluid Dispersion emulsion Fine Oil-in-Water Emulsion Formed (Increased Surface Area) gi_fluid->emulsion Gentle Agitation micelles Drug Partitioned into Micelles emulsion->micelles Digestion by Lipases membrane Intestinal Epithelium micelles->membrane Passive Diffusion & Uptake portal_vein Portal Vein (Systemic Circulation) membrane->portal_vein lymphatic Lymphatic System (Bypasses First-Pass Metabolism) membrane->lymphatic

Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).

signaling_pathway cluster_inhibition Potential Bioavailability Enhancement by Inhibition CompoundX Compound X (in Enterocyte) Pgp P-glycoprotein (P-gp) Efflux Transporter CompoundX->Pgp CYP3A4 CYP3A4 Enzyme CompoundX->CYP3A4 Metabolism Blood Systemic Circulation CompoundX->Blood Increased Absorption Lumen Intestinal Lumen Pgp->Lumen Efflux Metabolite Inactive Metabolite CYP3A4->Metabolite Lumen->CompoundX Absorption Inhibitor Bioenhancer (e.g., Piperine, Quercetin) Inhibitor->Pgp Inhibitor->CYP3A4

Caption: Inhibition of P-gp efflux and CYP3A4 metabolism to improve bioavailability.

References

Addressing unexpected results in LP117 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing unexpected results and optimizing their experiments with LP117.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound.

Issue 1: Higher than Expected Cytotoxicity in Cell-Based Assays

You may observe significant cell death even at low concentrations of this compound, which is inconsistent with previously reported findings.

Question: We are observing widespread cell death in our cancer cell line screen with this compound, even at nanomolar concentrations. Is this expected?

Answer: While this compound is designed to induce apoptosis in specific cancer cell lines, excessive cytotoxicity across multiple cell lines, especially at very low concentrations, may indicate an experimental artifact. Here are some potential causes and troubleshooting steps:

  • This compound Concentration and Purity: Verify the calculated concentration and consider the purity of your this compound stock. Improperly stored or older batches may degrade.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. It is recommended to keep the final solvent concentration below 0.1%.

  • Cell Seeding Density: Sub-optimal cell density can make cells more susceptible to stress. Ensure your cells are seeded at a consistent and appropriate density for the duration of the assay.[1][2]

  • Contamination: Test for mycoplasma or other microbial contamination, which can significantly impact cell health and response to treatment.[2][3]

Parameter Recommendation Action
This compound Stock Concentration 10 mM in 100% DMSOPrepare fresh dilutions for each experiment.
Final Solvent Concentration < 0.1%Perform a solvent toxicity control.
Cell Seeding Density Varies by cell lineOptimize seeding density prior to the main experiment.
Mycoplasma Testing MonthlyUse a PCR-based mycoplasma detection kit.

Issue 2: Inconsistent Inhibition of the XYZ Signaling Pathway

Western blot or other pathway analysis results show variable or no inhibition of the target protein, p-XYZ, after this compound treatment.

Question: Our Western blot results for p-XYZ levels are highly variable between experiments after treating cells with this compound. What could be the cause?

Answer: Inconsistent inhibition of the XYZ pathway can stem from several factors related to experimental timing and procedure. This compound is a potent inhibitor of the XYZ kinase, and its effect should be robust under optimal conditions.

  • Timing of Treatment and Lysis: The phosphorylation of XYZ can be transient. It is crucial to lyse the cells at the optimal time point post-treatment to observe maximum inhibition.

  • Reagent Quality: Ensure that your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein.

  • Positive and Negative Controls: Always include appropriate controls to ensure the assay is working as expected.[4] A known activator of the XYZ pathway can serve as a positive control for pathway activity, while a vehicle-treated sample is a critical negative control.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound for in vitro experiments?

A1: For in vitro studies, this compound should be dissolved in sterile DMSO to create a 10 mM stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q2: How should I design my experiment to confirm the mechanism of action of this compound?

A2: To confirm that this compound is acting through the XYZ signaling pathway, we recommend a multi-pronged approach. This includes a dose-response study to determine the IC50 of this compound in your cell line of interest, followed by a Western blot analysis to measure the levels of phosphorylated XYZ (p-XYZ) and total XYZ. A downstream functional assay, such as a proliferation or apoptosis assay, can further link pathway inhibition to a cellular phenotype.

Q3: Can this compound be used in in vivo studies?

A3: Yes, this compound has been formulated for in vivo use in animal models. A recommended starting point for formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, the optimal formulation may vary depending on the animal model and route of administration. We advise conducting preliminary tolerability studies.

Q4: We are observing precipitation of this compound in our cell culture medium. What should we do?

A4: Precipitation of this compound in aqueous solutions can occur at higher concentrations. If you observe precipitation, try the following:

  • Lower the final concentration of this compound.

  • Ensure the stock solution is fully dissolved in DMSO before diluting in medium.

  • Prepare fresh dilutions from the stock for each experiment.

  • Consider using a solubilizing agent, but be sure to include an appropriate vehicle control.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Reagent Recommended Concentration
This compound0.1 nM - 100 µM (example range)
MTT0.5 mg/mL
DMSO (in media)< 0.1%

Protocol 2: Western Blot for p-XYZ Inhibition

  • Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-XYZ, total XYZ, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-XYZ signal to the total XYZ and loading control signals.

Visualizations

LP117_Mechanism_of_Action This compound This compound XYZ_Kinase XYZ Kinase This compound->XYZ_Kinase Inhibits XYZ_p p-XYZ XYZ_Kinase->XYZ_p Phosphorylates Downstream_Effectors Downstream Effectors XYZ_p->Downstream_Effectors Proliferation Cell Proliferation Downstream_Effectors->Proliferation Apoptosis Apoptosis Downstream_Effectors->Apoptosis

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagents Check Reagent Concentration & Quality Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Verify Cell Health & Density Start->Check_Cells Run_Controls Incorporate Additional Controls Check_Reagents->Run_Controls Check_Protocol->Run_Controls Check_Cells->Run_Controls Analyze_Data Re-analyze Data Run_Controls->Analyze_Data Consult_Support Consult Technical Support Analyze_Data->Consult_Support Issue Persists Resolved Issue Resolved Analyze_Data->Resolved Success

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: LP117 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The information provided in this technical support center is based on general principles of pharmaceutical stability testing and common practices for drug development. The designation "LP117" does not correspond to a publicly recognized pharmaceutical compound or research molecule in the available scientific literature. Therefore, the following content is a generalized template and should be adapted with specific, validated data for the compound .

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Without specific data on this compound, general recommendations for long-term storage of a novel active pharmaceutical ingredient (API) would be based on its physicochemical properties. Typically, long-term stability studies are conducted under controlled room temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH) or refrigerated conditions (2-8°C). The appropriate condition is determined through initial forced degradation and accelerated stability studies. It is crucial to refer to the specific stability data generated for this compound to determine its optimal long-term storage conditions.

Q2: How should I handle this compound for daily experimental use?

A2: For routine laboratory use, it is advisable to prepare working solutions from a stock solution stored under recommended long-term conditions. Aliquoting the stock solution can help minimize freeze-thaw cycles, which may degrade the compound. Working solutions should ideally be used fresh. If temporary storage is necessary, the stability of the solution at benchtop conditions (e.g., room temperature, ambient light) should be established.

Q3: What are the initial signs of this compound degradation I should look for?

A3: Visual inspection is the first step. Look for changes in physical appearance such as color change, precipitation, or cloudiness in solutions. Chemically, degradation is identified by a decrease in the concentration of the active ingredient and the appearance of new peaks in analytical chromatograms (e.g., HPLC).

Q4: Can I store this compound in a different container than the one it was supplied in?

A4: It is highly recommended to store this compound in its original container. The packaging has been selected to protect the compound from environmental factors like light and moisture. If transferring to a different container is unavoidable, it should be made of an inert material (e.g., amber glass for light-sensitive compounds) and the transfer should be documented and the stability in the new container validated.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of the stock and working solutions. 2. Prepare fresh working solutions from a new aliquot of the stock solution. 3. Perform an analytical check (e.g., HPLC) to confirm the concentration and purity of the this compound solution.
Appearance of unknown peaks in chromatogram Chemical degradation of this compound.1. Review the stability data to identify known degradation products. 2. Investigate potential causes of degradation such as exposure to light, extreme temperatures, or incompatible excipients. 3. If the degradation product is unknown, further characterization (e.g., using mass spectrometry) may be necessary.
Reduced potency or activity in bioassays Loss of active this compound due to degradation.1. Confirm the concentration of the this compound solution analytically. 2. Evaluate the handling procedures for potential sources of degradation (e.g., repeated freeze-thaw cycles, prolonged exposure to room temperature). 3. Test a fresh, validated batch of this compound to rule out batch-to-batch variability.

Data Presentation

Table 1: Example Stability Data Summary for a Hypothetical Compound
Storage ConditionTimepointAssay (% Initial)Total Impurities (%)
25°C / 60% RH0 Months100.00.1
3 Months99.50.3
6 Months98.90.5
40°C / 75% RH0 Months100.00.1
3 Months97.21.2
6 Months95.12.5
2-8°C0 Months100.00.1
6 Months100.10.1
12 Months99.80.2

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Experimental Protocols

General Protocol for HPLC-Based Stability Indicating Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of this compound. The following is a generalized protocol outline.

  • Column Selection: A C18 reversed-phase column is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to separate the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to obtain spectral information for peak purity analysis.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent to a known concentration.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, this compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to resolve the main peak from all degradation product peaks.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis Stock This compound Stock Working Working Solutions Stock->Working Dilution Storage Controlled Storage (Temp, Humidity, Light) Working->Storage Sampling Timepoint Sampling Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Evaluation HPLC->Data

Caption: General workflow for conducting a stability study of this compound.

Degradation_Pathway This compound This compound Deg1 Degradation Product A (e.g., Hydrolysis) This compound->Deg1 Water, pH Deg2 Degradation Product B (e.g., Oxidation) This compound->Deg2 Oxygen, Light Deg3 Further Degradation Deg1->Deg3 Deg2->Deg3

Caption: A hypothetical degradation pathway for this compound.

Troubleshooting variability in LP117 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

LP117 Experimental Outcomes: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound in their experiments. The following information is designed to help identify and resolve common sources of variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a selective inhibitor of the serine/threonine kinase LPK-1 (Lysine Proline Kinase 1). LPK-1 is a key component of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting LPK-1, this compound blocks the phosphorylation of downstream substrates, leading to a reduction in cell proliferation and survival.

LPK-1 Signaling Pathway

LP117_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK LPK1 LPK-1 MEK->LPK1 ERK ERK LPK1->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors This compound This compound This compound->LPK1 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The proposed signaling pathway for this compound.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal performance and stability, this compound should be stored at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstituted solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Improper storage, including excessive exposure to light, can affect the compound's activity.[1]

Troubleshooting Experimental Variability

High variability in experimental results can obscure the true effects of this compound. The following guides address common sources of variability.

Issue 1: High Variability Between Replicate Wells

Question: My replicate wells treated with the same concentration of this compound show significantly different results. What could be the cause?

Answer: High variability between replicates is often traced back to inconsistencies in cell culture and assay setup. Consider the following factors:

  • Cell Seeding Density: Uneven cell distribution across the plate is a primary source of variability. Ensure a single-cell suspension before plating and use a consistent pipetting technique.[2][3]

  • Edge Effects: Wells on the perimeter of a microtiter plate are prone to evaporation, which can concentrate reagents and affect cell growth.[4] To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting of cells, reagents, or this compound can lead to significant differences between wells. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.[5]

  • Reagent Preparation: Ensure this compound and other reagents are thoroughly mixed before application to the plate.

Troubleshooting Workflow for High Variability

Troubleshooting_Workflow start Start: High Variability Observed check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_cells Evaluate Cell Seeding (Density, Confluency) check_pipetting->check_cells [Pipetting OK] implement_changes Implement Corrective Actions check_pipetting->implement_changes [Issue Found] check_reagents Verify Reagent Preparation & Mixing check_cells->check_reagents [Seeding OK] check_cells->implement_changes [Issue Found] check_plate Assess for Edge Effects check_reagents->check_plate [Reagents OK] check_reagents->implement_changes [Issue Found] check_plate->implement_changes [Edge Effects Addressed] rerun_experiment Re-run Experiment implement_changes->rerun_experiment end End: Variability Resolved rerun_experiment->end

Caption: A stepwise guide to troubleshooting high experimental variability.

Issue 2: Inconsistent Dose-Response Curve

Question: The dose-response curve for this compound is not sigmoidal, or the IC50 value shifts between experiments. Why is this happening?

Answer: An inconsistent dose-response curve can be due to several factors related to both the compound and the experimental setup.

  • Cell Health and Passage Number: The physiological state of your cells can impact their response to treatment. Use cells at a consistent, low passage number and ensure they are healthy and in the logarithmic growth phase at the time of treatment.

  • Compound Dilution Series: Errors in preparing the serial dilutions of this compound are a common issue. Prepare a fresh dilution series for each experiment and ensure accurate pipetting at each step.

  • Incubation Time: The duration of this compound treatment can significantly affect the outcome. Optimize the incubation time for your specific cell line and assay.

  • Assay Compatibility: Some assay reagents may interact with this compound. Run appropriate controls, including vehicle-only and compound-plus-reagent controls without cells, to check for interference.

Quantitative Data and Protocols

Table 1: Recommended this compound Concentration Ranges for Initial Screening
Cell Line TypeSeeding Density (cells/well in 96-well plate)This compound Concentration Range (µM)Incubation Time (hours)
Adherent Cancer (e.g., MCF-7)5,000 - 10,0000.01 - 10048 - 72
Suspension Cancer (e.g., Jurkat)20,000 - 40,0000.01 - 10024 - 48
Non-cancerous (e.g., HEK293)8,000 - 15,0000.1 - 20072
Table 2: Example IC50 Values for this compound in Various Cell Lines
Cell LineLPK-1 ExpressionIC50 (µM)
HCT116High0.5 ± 0.1
A549Medium2.3 ± 0.4
JurkatLow15.8 ± 2.1

Experimental Protocol: Cell Viability Assay (MTT)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare a single-cell suspension in the appropriate culture medium.

    • Seed cells into a 96-well plate at the densities recommended in Table 1.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the cell plate and add the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate for the desired duration (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for formazan (B1609692) crystal formation.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle-only control wells.

    • Plot the normalized values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

References

Validation & Comparative

A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibition in Neuroinflammation: The Case of JZL184

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the initial query: a comprehensive review of scientific and commercial databases indicates that the compound LP117 is an inhibitor of 5-Lipoxygenase (5-LO), not Monoacylglycerol Lipase (B570770) (MAGL). Therefore, a direct comparison of this compound and JZL184 as two MAGL inhibitors is not feasible. This guide will focus on the well-characterized MAGL inhibitor, JZL184, as a paradigm for MAGL inhibition in neuroinflammatory models and will briefly touch upon the role of 5-LO in this context.

Introduction to MAGL Inhibition in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative and neurological diseases. The endocannabinoid system (ECS) has emerged as a key modulator of these inflammatory processes.[1][2][3] Monoacylglycerol lipase (MAGL) is a principal enzyme in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][4] Inhibition of MAGL presents a dual-pronged therapeutic strategy:

  • Enhancement of Endocannabinoid Signaling : By preventing the breakdown of 2-AG, MAGL inhibitors elevate its levels in the brain. 2-AG is an agonist for cannabinoid receptors CB1 and CB2, which are known to mediate anti-inflammatory and neuroprotective effects.

  • Reduction of Pro-inflammatory Mediators : The hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), a precursor for the biosynthesis of pro-inflammatory prostaglandins (B1171923) and other eicosanoids. Consequently, inhibiting MAGL reduces the substrate available for this pro-inflammatory cascade.

JZL184 is a potent, selective, and irreversible inhibitor of MAGL that has been extensively used in preclinical research to probe the therapeutic potential of this mechanism.

JZL184: A Profile of a Selective MAGL Inhibitor

JZL184 is a piperidine (B6355638) carbamate-based compound that covalently modifies the catalytic serine nucleophile of MAGL, leading to its irreversible inhibition. It is highly selective for MAGL over other related enzymes like fatty acid amide hydrolase (FAAH).

Table 1: Key Characteristics of JZL184
PropertyValue / DescriptionSource(s)
Target Monoacylglycerol Lipase (MAGL)
Mechanism Irreversible, covalent carbamoylation of catalytic serine
Potency (IC₅₀) ~8 nM (for mouse brain MAGL)
Selectivity >300-fold for MAGL over FAAH
In Vivo Effect Rapid and sustained blockade of brain 2-AG hydrolase activity, leading to significant elevations in brain 2-AG levels.

Signaling Pathway of MAGL Inhibition

The mechanism of action for MAGL inhibitors like JZL184 involves the modulation of two interconnected signaling pathways: the endocannabinoid system and the arachidonic acid cascade. Inhibition of MAGL shifts the balance from pro-inflammatory eicosanoid production towards anti-inflammatory endocannabinoid signaling.

MAGL_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Microglia / Astrocyte CB1 CB1 Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) CB1->Cytokines Inhibits Neuroinflammation DAGL DAGL TwoAG 2-AG DAGL->TwoAG Synthesis DAG DAG DAG->DAGL Metabolism TwoAG->CB1 Activates MAGL MAGL TwoAG->MAGL Degradation AA Arachidonic Acid (AA) MAGL->AA Hydrolysis COX COX enzymes AA->COX PGs Prostaglandins (Pro-inflammatory) PGs->Cytokines Promotes Neuroinflammation COX->PGs JZL184 JZL184 JZL184->MAGL Inhibits

Mechanism of JZL184 in neuroinflammation.

Performance of JZL184 in Neuroinflammation Models

JZL184 has demonstrated potent anti-inflammatory and neuroprotective effects across a variety of preclinical models of neuroinflammation and neurodegeneration.

Table 2: Efficacy of JZL184 in Preclinical Neuroinflammation Models
ModelKey FindingsQuantitative Data HighlightsSource(s)
LPS-Induced Neuroinflammation Attenuated increases in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the brain and plasma.In rats, JZL184 significantly attenuated LPS-induced increases in cortical IL-1β, IL-6, and TNF-α expression.
Alzheimer's Disease (AD) Models Reduced neuroinflammation, suppressed β-amyloid production and accumulation, and improved cognitive function.JZL184 treatment in APdE9 mice significantly decreased Iba1-immunoreactive microglia in the hippocampus and cortex.
Parkinson's Disease (PD) Models Exhibited neuroprotective effects by reducing neuroinflammation.Effects were found to be independent of cannabinoid receptors, pointing to the role of reduced eicosanoid production.
Ischemic Stroke Models Significantly attenuated infarct volume, reduced hemispheric swelling, and suppressed the inflammatory response.JZL184 (16 mg/kg) reduced the number of active caspase-3+ neurons in hypertensive rats after stroke.
Traumatic Brain Injury (TBI) Reduced neuroinflammation and neurodegeneration, leading to improved synaptic and cognitive functions.The protective effects were mediated via the CB1 receptor.

Experimental Protocols for JZL184 Studies

The following outlines a typical experimental workflow for evaluating the efficacy of a MAGL inhibitor like JZL184 in a lipopolysaccharide (LPS)-induced neuroinflammation model.

LPS-Induced Neuroinflammation Protocol in Rodents
  • Animal Model : Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Acclimation : Animals are acclimated for at least one week before the experiment with standard housing conditions.

  • Drug Preparation : JZL184 is typically dissolved in a vehicle solution, such as a mixture of PEG300, Tween80, and saline.

  • Administration :

    • JZL184 (e.g., 10-40 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

    • After a set pre-treatment time (e.g., 30 minutes to 2 hours), neuroinflammation is induced by an i.p. injection of LPS (e.g., 0.33-1.5 mg/kg).

  • Sample Collection and Analysis :

    • At a specified time post-LPS injection (e.g., 2-24 hours), animals are euthanized.

    • Blood is collected for plasma cytokine analysis (e.g., via ELISA).

    • Brains are harvested. One hemisphere may be used for biochemical analysis (e.g., measuring cytokine mRNA levels via qPCR, or 2-AG and AA levels via LC-MS/MS), while the other is fixed for immunohistochemical analysis (e.g., staining for microglial markers like Iba1 or astrocytic markers like GFAP).

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis A Animal Acclimation (e.g., C57BL/6 mice) B Randomization into Treatment Groups A->B C Administer JZL184 (i.p.) (e.g., 40 mg/kg) or Vehicle B->C D Wait (e.g., 2 hours) C->D E Induce Neuroinflammation with LPS (i.p.) D->E F Euthanasia & Tissue Collection (e.g., 6 hours post-LPS) E->F G Biochemical Analysis - qPCR (Cytokines) - LC-MS/MS (Lipids) F->G H Immunohistochemistry - Iba1 (Microglia) - GFAP (Astrocytes) F->H I Behavioral Tests (if applicable) F->I

Workflow for assessing JZL184 in an LPS model.

The Role of 5-Lipoxygenase (5-LO) in Neuroinflammation

As this compound is a 5-LO inhibitor, it is pertinent to briefly describe this enzyme's role. 5-LO is a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LO, compounds like this compound can reduce the production of these inflammatory molecules, representing an alternative, yet distinct, anti-inflammatory strategy to MAGL inhibition. Both pathways utilize arachidonic acid but target different downstream inflammatory products.

Conclusion

Inhibition of MAGL, exemplified by the compound JZL184, is a robust therapeutic strategy for combating neuroinflammation in a range of preclinical disease models. Its dual mechanism of enhancing neuroprotective endocannabinoid tone while simultaneously reducing the production of pro-inflammatory eicosanoids makes it a compelling target for drug development. While a direct comparison with this compound as a MAGL inhibitor is not appropriate due to its classification as a 5-LO inhibitor, the extensive data available for JZL184 provides a strong benchmark for the efficacy of the MAGL inhibition strategy in the context of neurological and neurodegenerative disorders. Future research may explore the potential synergistic effects of co-inhibiting both MAGL and 5-LO pathways.

References

A Comparative Guide to FAAH Inhibition: Profiling URB597

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the well-characterized fatty acid amide hydrolase (FAAH) inhibitor, URB597. While a comparison with a compound designated as LP117 was initially intended, a thorough review of scientific literature did not yield any public data for a FAAH inhibitor with this name. Therefore, this document will focus on providing a comprehensive profile of URB597, which can serve as a benchmark for evaluating other FAAH inhibitors. We will delve into its performance, supported by experimental data, and provide detailed methodologies for key experiments.

Introduction to FAAH Inhibition

Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides. By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a role in pain, inflammation, and mood regulation. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, potentially offering therapeutic benefits without the psychoactive side effects associated with direct cannabinoid receptor agonists.

URB597: A Potent and Selective FAAH Inhibitor

URB597, also known as KDS-4103, is a potent and selective inhibitor of FAAH. It acts by irreversibly carbamylating the catalytic serine nucleophile of the enzyme.[1] Its efficacy and selectivity have been demonstrated in numerous in vitro and in vivo studies, making it a valuable tool for investigating the therapeutic potential of FAAH inhibition.

Quantitative Performance of URB597

The inhibitory potency of URB597 against FAAH has been determined across various experimental setups. The following table summarizes key quantitative data for URB597.

ParameterSpecies/SystemValueReference
IC50 Rat Brain Membranes4.6 nM--INVALID-LINK--
Intact Neurons0.5 nM--INVALID-LINK--
Human Liver Microsomes3 nM--INVALID-LINK--
kinact/Ki Recombinant Human FAAH1650 M⁻¹s⁻¹--INVALID-LINK--
In vivo ID50 Rat Brain FAAH (i.p.)0.15 mg/kg--INVALID-LINK--
Selectivity Profile

URB597 exhibits high selectivity for FAAH over other serine hydrolases in the brain.[1] However, at higher concentrations, it has been shown to interact with other serine hydrolases in peripheral tissues, including carboxylesterases.[1] Notably, URB597 also inhibits FAAH-2, a homolog of FAAH found in higher mammals, with high potency.[1]

FAAH Signaling Pathway

FAAH plays a crucial role in regulating the levels of anandamide (AEA), a key endocannabinoid. The inhibition of FAAH leads to an accumulation of AEA, which then enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to various physiological effects.

FAAH_Signaling_Pathway FAAH Signaling Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis CB1R CB1 Receptor AEA->CB1R Activation CB2R CB2 Receptor AEA->CB2R Activation Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation URB597 URB597 URB597->FAAH Inhibition Downstream Downstream Signaling (e.g., Pain relief, Anti-inflammation) CB1R->Downstream CB2R->Downstream Experimental_Workflow Workflow for FAAH Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Assay FAAH Inhibition Assay (IC50 determination) Selectivity Selectivity Profiling (vs. other hydrolases) Assay->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK PD Pharmacodynamics (FAAH occupancy, AEA levels) PK->PD Efficacy Efficacy Models (e.g., Pain, Anxiety) PD->Efficacy Safety Safety & Toxicology Efficacy->Safety

References

A Comparative Guide to the Neuroprotective Effects of Novel Compound LP117

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating and comparing the neuroprotective effects of the novel compound LP117 against other potential neuroprotective agents. The methodologies and data presentation formats are based on established preclinical research standards in the field of neuroprotection.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes hypothetical quantitative data for this compound in comparison to other known neuroprotective compounds. Researchers can replace the placeholder data with their experimental findings.

Compound In Vitro Model (e.g., Glutamate-induced toxicity in HT22 cells) In Vivo Model (e.g., MCAO model in rats) Mechanism of Action
This compound [Insert IC50 value, e.g., 5 µM][Insert % reduction in infarct volume, e.g., 40% at 10 mg/kg][e.g., NMDAR antagonist, Antioxidant]
Liraglutide (B1674861) 10 µM (IC50)35% reduction in infarct volume at 25 nmol/kg[1]GLP-1 receptor agonist[2]
Pramlintide Dose-dependent reduction of H2O2-induced ROSReduced hippocampal plaque burden in APP/PS1 mice[3]Amylin analog, antioxidant properties[3]
Quercetin Protects against neurodegeneration of dopaminergic neuronsPromotes adult hippocampal neurogenesis in miceAntioxidant, Nrf2/ARE system stimulation[4][5]
Arg-9 (CPP) IC50: 0.78 µM (Glutamic acid model)[6]IC50: 6.0 µM (In vitro ischemia)[6]Cell-penetrating peptide with intrinsic neuroprotective properties[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing neuroprotective effects.

Objective: To assess the ability of this compound to protect neuronal cells from excitotoxicity.

Cell Line: HT22, a hippocampal neuronal cell line.

Procedure:

  • HT22 cells are seeded in 96-well plates at a density of 2x10^4 cells/well and incubated overnight.

  • Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

  • Glutamate is added to a final concentration of 5 mM to induce oxidative injury.

  • After 24 hours of incubation, cell viability is measured using the Resazurin assay.[7]

  • The half-maximal inhibitory concentration (IC50) is calculated to determine the neuroprotective potency of this compound.[7]

Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of ischemic stroke.

Animal Model: Adult male Wistar rats (200-250g).

Procedure:

  • Middle Cerebral Artery Occlusion (MCAO) is induced to simulate ischemic stroke.

  • This compound is administered intraperitoneally at different doses (e.g., 5, 10, 20 mg/kg) at the time of reperfusion.

  • Neurological deficit scores are evaluated at 24 and 48 hours post-MCAO.

  • After 48 hours, animals are euthanized, and brains are sectioned.

  • Brain sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • The percentage reduction in infarct volume in the this compound-treated group is compared to the vehicle-treated control group.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key signaling pathways in neuroprotection and a general experimental workflow for validating a novel neuroprotective compound.

G General Experimental Workflow for Validating this compound cluster_0 In Vitro Screening cluster_1 In Vivo Validation Cell_Culture Neuronal Cell Culture (e.g., HT22, PC12) Toxicity_Induction Induce Neurotoxicity (e.g., Glutamate, H2O2) Cell_Culture->Toxicity_Induction LP117_Treatment Treat with this compound (Dose-Response) Toxicity_Induction->LP117_Treatment Viability_Assay Assess Cell Viability (e.g., Resazurin, MTT) LP117_Treatment->Viability_Assay Animal_Model Induce Neurological Disease Model (e.g., MCAO, MPTP) Viability_Assay->Animal_Model Promising results lead to in vivo studies LP117_Administration Administer this compound (Route, Dose, Timing) Animal_Model->LP117_Administration Behavioral_Tests Behavioral Assessments (e.g., Rotarod, Morris Water Maze) LP117_Administration->Behavioral_Tests Histological_Analysis Histological & Biochemical Analysis (e.g., TTC staining, Western Blot) Behavioral_Tests->Histological_Analysis

Caption: A general workflow for the preclinical validation of this compound.

G Key Signaling Pathways in Neuroprotection cluster_0 Pro-Survival Pathways cluster_1 Pro-Apoptotic Pathways PI3K_Akt PI3K/Akt Pathway CREB CREB PI3K_Akt->CREB activates MAPK_ERK MAPK/ERK Pathway MAPK_ERK->CREB activates BDNF BDNF Signaling BDNF->PI3K_Akt BDNF->MAPK_ERK Neuroprotection Neuroprotection CREB->Neuroprotection promotes JNK JNK Pathway Bax_Bcl2 Bax/Bcl-2 Ratio JNK->Bax_Bcl2 increases Caspase Caspase Activation Bax_Bcl2->Caspase leads to Apoptosis Apoptosis Caspase->Apoptosis induces This compound This compound This compound->PI3K_Akt activates This compound->JNK inhibits

Caption: Signaling pathways potentially modulated by this compound.

References

Comparative Efficacy of Dual FAAH/MAGL Inhibitors Versus Selective MAGL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary signaling molecules of the ECS, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are degraded by the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), respectively. Pharmacological inhibition of these enzymes presents a promising therapeutic strategy for various disorders by augmenting endogenous cannabinoid signaling. This guide provides a comparative analysis of a representative dual FAAH/MAGL inhibitor, JZL195, and a selective MAGL inhibitor, JZL184.

Note on LP117: Initial searches for a compound designated "this compound" as a dual FAAH/MAGL inhibitor did not yield specific information in the published scientific literature. Therefore, this guide utilizes the well-characterized dual inhibitor JZL195 as a representative compound for comparison with selective MAGL inhibitors.

Mechanism of Action: A Tale of Two Strategies

Selective MAGL inhibitors, such as JZL184, primarily increase the levels of 2-AG, a full agonist at both cannabinoid receptor 1 (CB1) and 2 (CB2).[1][2] This targeted approach aims to enhance the signaling of a key endocannabinoid involved in retrograde synaptic transmission and immune modulation.

In contrast, dual FAAH/MAGL inhibitors like JZL195 simultaneously block the degradation of both AEA and 2-AG.[3][4][5] This leads to a broader elevation of endocannabinoid levels, potentially resulting in more pronounced and widespread physiological effects compared to selective inhibition.

Quantitative Comparison of Preclinical Efficacy

The following tables summarize key preclinical data comparing the effects of the dual inhibitor JZL195 and the selective MAGL inhibitor JZL184 in various rodent models.

Table 1: Effects on Endocannabinoid Levels in Mouse Brain

CompoundDoseAEA Levels (fold change vs. vehicle)2-AG Levels (fold change vs. vehicle)Reference
JZL18440 mg/kgNo significant change~8-10 fold increase[1]
JZL19540 mg/kg~10 fold increase~8-10 fold increase[3]

Table 2: Efficacy in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury)

CompoundOutcome MeasureEfficacyCannabimimetic Side EffectsReference
JZL184Mechanical AllodyniaSignificant reductionObserved at higher doses[5]
JZL195Mechanical AllodyniaGreater reduction than selective inhibitorsPresent, but with a potential therapeutic window[5]

Table 3: Effects on Anxiety-Like Behavior in Mice

CompoundBehavioral TestEffect on AnxietyReference
JZL184Light-Dark BoxAnxiolytic[2]
JZL195Open Field TestAnxiogenic at some doses[2]

Signaling Pathways and Experimental Workflow

The diagrams below, generated using Graphviz, illustrate the targeted signaling pathways and a general workflow for evaluating inhibitor efficacy.

Caption: Targeted enzymatic pathways of selective and dual inhibitors.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Enzyme_Assay Enzyme Activity Assay (FAAH & MAGL) Cell_Based_Assay Cell-Based Assays (e.g., cAMP) Enzyme_Assay->Cell_Based_Assay Animal_Model Animal Model of Disease (e.g., Neuropathic Pain) Cell_Based_Assay->Animal_Model Behavioral_Testing Behavioral Testing (e.g., Von Frey) Animal_Model->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (LC-MS/MS of eCBs) Behavioral_Testing->Biochemical_Analysis Data_Analysis Data Analysis & Comparison Biochemical_Analysis->Data_Analysis Compound_Selection Select Inhibitor (Dual vs. Selective) Compound_Selection->Enzyme_Assay

References

Cross-Validation of LP117 Activity: A Comparative Guide for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust preclinical evaluation of a novel therapeutic candidate is fundamental to its successful translation into clinical applications. A critical step in this process is the cross-validation of its activity across multiple, diverse cell lines. This guide provides a framework for assessing the efficacy and mechanism of action of the hypothetical anti-cancer agent, LP117, in different cancer cell lines. Herein, we present standardized experimental protocols, data comparison tables, and visual representations of workflows and signaling pathways to facilitate a comprehensive and objective evaluation.

Comparative Efficacy of this compound Across Diverse Cancer Cell Lines

To ascertain the spectrum of activity and potential tumor-type specificity of this compound, a panel of well-characterized cancer cell lines should be employed. The following table summarizes the key metrics for evaluating the compound's performance.

Table 1: Comparative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Effect on Cell CycleKey Pathway Modulation (Protein Phosphorylation)Apoptosis Induction (% of Annexin V positive cells)
MCF-7 Breast AdenocarcinomaDatae.g., G1 Arreste.g., p-ERK (down), p-Akt (down)Data
A549 Lung CarcinomaDatae.g., G2/M Arreste.g., p-ERK (down), p-p38 (up)Data
HeLa Cervical AdenocarcinomaDatae.g., No Changee.g., p-Akt (down)Data
PC-3 Prostate AdenocarcinomaDatae.g., G1 Arreste.g., p-ERK (down), p-Akt (down)Data

Experimental Protocols

Detailed and consistent methodologies are paramount for reproducible and comparable results. The following are standard protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.[1]

  • Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway.[3][4]

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.

  • Densitometry: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Preparation: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Workflows and Pathways

Graphical representations of experimental processes and biological pathways can aid in understanding the study's design and the compound's mechanism of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Integration Cell Line Panel Selection Cell Line Panel Selection Dose-Response (MTT Assay) Dose-Response (MTT Assay) Cell Line Panel Selection->Dose-Response (MTT Assay) IC50 Determination IC50 Determination Dose-Response (MTT Assay)->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Western Blotting Western Blotting IC50 Determination->Western Blotting Comparative Analysis Comparative Analysis Cell Cycle Analysis->Comparative Analysis Apoptosis Assay->Comparative Analysis Pathway Analysis Pathway Analysis Western Blotting->Pathway Analysis Pathway Analysis->Comparative Analysis Report Generation Report Generation Comparative Analysis->Report Generation G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

References

Comparative Analysis of Dual FAAH/MAGL Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of dual-acting inhibitors targeting the endocannabinoid system.

The simultaneous inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) respectively, has emerged as a promising therapeutic strategy for a variety of neurological and inflammatory disorders. This approach aims to amplify the endogenous signaling of both major endocannabinoids, potentially offering a broader therapeutic window and enhanced efficacy compared to single-target inhibitors. This guide provides a comparative analysis of prominent dual FAAH/MAGL inhibitors, with a focus on their in vitro potency and in vivo pharmacological effects, supported by detailed experimental methodologies.

It is important to note that a search for a compound referred to as "LP117" did not yield any relevant results within the context of dual FAAH/MAGL inhibition. Therefore, this analysis will focus on other well-characterized dual inhibitors.

In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several dual and selective FAAH and MAGL inhibitors against their target enzymes from different species.

CompoundTarget(s)SpeciesIC50 (nM)Reference
JZL195 FAAHMouse2[1]
MAGLMouse4[1]
AM4302 FAAHHuman60[2]
FAAHRat31[2]
MAGLHuman41[2]
MAGLRat200[2]
PF-3845 FAAHMouse-[3]
JZL184 MAGLMouse-[3]
AM4303 FAAHHuman2[2]
FAAHRat1.9[2]
AM4301 MAGLHuman8.9[2]
MAGLRat36[2]

In Vivo Comparative Data

The in vivo effects of dual FAAH/MAGL inhibitors are often compared to those of selective inhibitors in a battery of behavioral tests in rodents, collectively known as the "tetrad test" for cannabinoid activity. This includes tests for antinociception (pain relief), catalepsy (a state of immobility), hypomotility (decreased spontaneous movement), and hypothermia.

Inhibitor(s)Dose (mg/kg, i.p.)Antinociception (Tail Immersion)Catalepsy (Bar Test)Hypomotility (Open Field)Reference
PF-3845 (FAAH) 10Significant antinociceptive effectNo effectNo effect[3]
JZL184 (MAGL) 40Significant antinociceptive effectNo effectProduces hypomotility[3]
JZL195 (Dual) 20Greater antinociceptive effect than single inhibitorsProduces robust catalepsyProduces hypomotility[3]
JZL184 + PF-3845 40 + 10Greater antinociceptive effect, similar to JZL195Produces robust catalepsy-[3]

Endocannabinoid Signaling Pathway

Dual inhibition of FAAH and MAGL leads to the accumulation of their respective substrates, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These endocannabinoids then act on cannabinoid receptors, primarily CB1 and CB2, to elicit a range of physiological effects.

Endocannabinoid_Signaling Endocannabinoid Signaling Pathway and Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitors Inhibitors CB1 CB1 Receptor Physiological_Effects Analgesia, Catalepsy, Hypomotility, etc. CB1->Physiological_Effects Leads to AEA Anandamide (AEA) AEA->CB1 Activates FAAH FAAH AEA->FAAH Degradation TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->CB1 Activates MAGL MAGL TwoAG->MAGL Degradation ArachidonicAcid1 Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid1 ArachidonicAcid2 Arachidonic Acid + Glycerol MAGL->ArachidonicAcid2 This compound This compound / Other Dual Inhibitors This compound->FAAH Inhibits This compound->MAGL Inhibits

Caption: Dual FAAH/MAGL inhibitors block the degradation of AEA and 2-AG, increasing their signaling through CB1 receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key experiments cited in this guide.

In Vitro Enzyme Inhibition Assays

Objective: To determine the in vitro potency (IC50) of inhibitors against FAAH and MAGL.

General Protocol:

  • Enzyme Source: Recombinant human or rodent FAAH and MAGL enzymes, or tissue homogenates (e.g., mouse brain membranes) are used.

  • Substrate: A fluorescent or radiolabeled substrate for each enzyme is utilized. For FAAH, a common substrate is arachidonoyl-amido-fluorescein. For MAGL, 2-oleoylglycerol is often used.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor for a specified time (e.g., 30 minutes at 37°C).

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The formation of the product is measured over time using a fluorometer or liquid scintillation counter.

  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated and plotted to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

In Vivo Behavioral Assays in Mice

Animals: Male C57BL/6 mice are commonly used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

Drug Administration: Inhibitors are typically dissolved in a vehicle (e.g., a mixture of ethanol, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection.

1. Tail Immersion Test (Antinociception)

Objective: To assess thermal pain sensation. Protocol:

  • The distal portion (e.g., 3-5 cm) of the mouse's tail is immersed in a warm water bath maintained at a constant temperature (e.g., 52-55°C).

  • The latency to withdraw the tail from the water is recorded.

  • A cutoff time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Baseline latency is measured before drug administration.

  • Measurements are repeated at specific time points after drug administration (e.g., 30, 60, 90 minutes).

  • An increase in withdrawal latency is indicative of an antinociceptive effect.[1][4][5][6]

2. Bar Test (Catalepsy)

Objective: To measure the induction of catalepsy. Protocol:

  • The mouse's forepaws are gently placed on a horizontal bar (e.g., 0.7 cm in diameter) elevated a few centimeters (e.g., 3-8 cm) from the surface.

  • The time until the mouse removes both forepaws from the bar is recorded.

  • A maximum trial duration (e.g., 180 seconds) is set.

  • Longer times on the bar indicate a cataleptic state.[7][8]

3. Open Field Test (Hypomotility)

Objective: To evaluate spontaneous locomotor activity. Protocol:

  • The mouse is placed in the center of a square arena (e.g., 40 x 40 cm) with walls to prevent escape.

  • The animal's movement is tracked for a defined period (e.g., 15-30 minutes) using an automated video-tracking system.

  • Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are recorded.

  • A significant decrease in the total distance traveled is indicative of hypomotility.[9][10][11][12][13]

Measurement of Endocannabinoid Levels in Brain Tissue

Objective: To quantify the in vivo effects of inhibitors on AEA and 2-AG levels.

Protocol:

  • Tissue Collection: At a specified time after inhibitor administration, animals are euthanized, and brain tissue is rapidly dissected and frozen to prevent post-mortem changes in endocannabinoid levels.

  • Lipid Extraction: The brain tissue is homogenized in a solvent system (e.g., acetonitrile (B52724) or a mixture of chloroform, methanol, and water) containing internal standards (deuterated AEA and 2-AG).

  • Sample Purification: The lipid extract is often purified using solid-phase extraction to remove interfering substances.

  • Quantification: The levels of AEA and 2-AG are quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentrations of AEA and 2-AG are normalized to the weight of the tissue and compared between treatment groups.[14][15][16]

Conclusion

The comparative analysis of dual FAAH/MAGL inhibitors like JZL195 and AM4302 reveals a distinct pharmacological profile compared to selective inhibitors. Dual inhibition leads to a broader spectrum of cannabinoid-like effects in vivo, including robust catalepsy, which is not observed with selective FAAH or MAGL inhibition alone. This suggests a synergistic or additive interaction between the AEA and 2-AG signaling pathways. The provided data and experimental protocols offer a valuable resource for researchers in the field of endocannabinoid pharmacology, facilitating the design and interpretation of future studies aimed at developing novel therapeutics targeting this system.

References

In-Depth Analysis of LP117's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature and clinical trial data reveals no specific information for a compound designated "LP117." The search results did not yield any preclinical or clinical studies, mechanism of action descriptions, or data from knockout model validations for a molecule with this identifier. The information retrieved primarily pertains to a clinical trial for a different compound, LP-118, and general discussions on knockout models and cancer signaling pathways.

Due to the absence of any data on this compound, this guide will instead provide a comprehensive framework for how such a comparative analysis would be structured, should information on this compound and its alternatives become available. This will include hypothetical data tables, detailed experimental protocols, and visualizations that would be used to validate a novel compound's mechanism of action using knockout models.

Hypothetical Scenario: Validating a Novel Kinase Inhibitor (Compound X) using Knockout Models

For the purpose of this guide, we will hypothesize that "Compound X" is a novel inhibitor of "Kinase Y," a key component of the "Pathway Z" signaling cascade, which is implicated in cancer cell proliferation. To validate this mechanism, we would compare the effects of Compound X to a known Kinase Y inhibitor (Alternative Compound A) and a placebo control in both wild-type and Kinase Y knockout (KO) cancer cell lines.

Data Presentation: Comparative Efficacy of Compound X and Alternatives

The following tables illustrate how quantitative data from such a study would be presented.

Table 1: Effect of Compound X and Alternative Compound A on Cell Proliferation

Cell LineTreatment (10 µM)Proliferation Rate (% of Control)
Wild-Type Vehicle (DMSO)100%
Compound X35%
Alternative Compound A40%
Kinase Y KO Vehicle (DMSO)55%
Compound X52%
Alternative Compound A54%

Table 2: Inhibition of Kinase Y Activity

Cell LineTreatment (10 µM)Kinase Y Activity (% of Control)
Wild-Type Vehicle (DMSO)100%
Compound X15%
Alternative Compound A20%
Kinase Y KO Vehicle (DMSO)Not Applicable
Compound XNot Applicable
Alternative Compound ANot Applicable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Cell Culture and Generation of Knockout Cell Lines
  • Cell Lines: A human cancer cell line with high expression of Kinase Y (e.g., HeLa, A549) would be used.

  • Culture Conditions: Cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Generation of Kinase Y KO Cells: CRISPR-Cas9 technology would be employed to generate the Kinase Y knockout cell line. A guide RNA (gRNA) targeting a critical exon of the Kinase Y gene would be designed and cloned into a Cas9-expressing vector. Following transfection, single-cell clones would be isolated and expanded. Successful knockout would be confirmed by Western blotting and Sanger sequencing.

Cell Proliferation Assay
  • Procedure: Wild-type and Kinase Y KO cells would be seeded in 96-well plates. After 24 hours, cells would be treated with Compound X (10 µM), Alternative Compound A (10 µM), or a vehicle control (DMSO). Cell proliferation would be measured at 72 hours post-treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Absorbance would be read at 570 nm, and the proliferation rate would be calculated as a percentage of the vehicle-treated control.

In Vitro Kinase Assay
  • Procedure: The inhibitory effect of the compounds on Kinase Y activity would be determined using an in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Recombinant Kinase Y would be incubated with its substrate and ATP in the presence of Compound X, Alternative Compound A, or DMSO.

  • Data Analysis: Luminescence, which is proportional to the amount of ADP produced, would be measured. Kinase activity would be expressed as a percentage of the DMSO control.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_pathway Hypothetical Pathway Z Signaling cluster_intervention Points of Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseY Kinase Y Receptor->KinaseY DownstreamEffector Downstream Effector KinaseY->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation CompoundX Compound X CompoundX->KinaseY Inhibits AlternativeA Alternative Compound A AlternativeA->KinaseY Inhibits Knockout Kinase Y Knockout Knockout->KinaseY Ablates

Caption: Hypothetical Signaling Pathway and Drug Intervention Points.

G cluster_workflow Experimental Workflow for Compound Validation Start Start CellLines Prepare Wild-Type and Kinase Y KO Cell Lines Start->CellLines Treatment Treat cells with Compound X, Alternative A, or Vehicle CellLines->Treatment Assays Perform Cell Proliferation and Kinase Assays Treatment->Assays Data Data Analysis and Comparison Assays->Data Conclusion Validate Mechanism of Action Data->Conclusion

Caption: General Experimental Workflow for Validating Drug Mechanism.

Conclusion

While no specific information on "this compound" is currently available, the framework provided in this guide illustrates the rigorous process required to validate the mechanism of action of a novel therapeutic compound using knockout models. This approach, which combines quantitative in vitro assays with genetically engineered cell lines, is a cornerstone of modern drug discovery and development. It allows researchers to confirm that a drug is hitting its intended target and to understand the downstream consequences of that interaction, ultimately providing strong evidence for its therapeutic potential. Future research on novel compounds, including any that may be designated this compound, will undoubtedly rely on these fundamental validation techniques.

A Comparative Analysis of FAAH Inhibitors: A Profile of PF-3845

Author: BenchChem Technical Support Team. Date: December 2025

To Our Research Community:

This guide was intended to provide a head-to-head comparison of the Fatty Acid Amide Hydrolase (FAAH) inhibitors LP117 and PF-3845. However, a comprehensive search of scientific literature and public databases did not yield any identifiable information for a compound designated "this compound" within the context of FAAH inhibition or related pharmacological fields.

Therefore, this document has been adapted to provide a thorough and detailed guide on the well-characterized FAAH inhibitor, PF-3845 . This guide is designed to serve as a benchmark for the evaluation of novel FAAH inhibitors, adhering to the original request for in-depth data presentation, detailed experimental protocols, and clear visualizations. We hope this comprehensive profile of PF-3845 will be a valuable resource for researchers, scientists, and drug development professionals in the field.

Introduction to PF-3845

PF-3845 is a potent, selective, and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides.[3] By inhibiting FAAH, PF-3845 increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling through cannabinoid receptors (CB1 and CB2).[1][4] This mechanism of action has positioned PF-3845 and similar FAAH inhibitors as promising therapeutic agents for a variety of conditions, including inflammatory pain and anxiety. PF-3845 is noted for its high selectivity for FAAH over other serine hydrolases and its ability to penetrate the blood-brain barrier, allowing for the complete inactivation of FAAH in the brain.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of PF-3845.

Table 1: In Vitro Inhibitory Activity of PF-3845
ParameterSpeciesValueNotes
Ki -0.23 µM (230 nM)Irreversible inhibitor.
kinact -0.0033 s-1Rate of enzyme inactivation.
kinact/Ki -~14,347 M-1s-1Second-order rate constant for inactivation.
IC50 (hFAAH) Human7.2 nMPotency for inhibiting human FAAH.
IC50 (rFAAH) Rat7.4 nMPotency for inhibiting rat FAAH.
IC50 (Colo-205 cells) Human52.55 µMEffect on viability of a colon cancer cell line.
Selectivity -HighNegligible activity against FAAH2 and other serine hydrolases.
Table 2: In Vivo Effects of PF-3845
ModelSpeciesDosingKey Findings
Brain FAAH Activity Mouse10 mg/kg, i.p.Rapid and complete inactivation of brain FAAH.
Endocannabinoid Levels Mouse10 mg/kg, i.p.>10-fold elevation in brain levels of AEA, PEA, and OEA. No change in 2-AG levels.
Inflammatory Pain Rat1-30 mg/kg, p.o.Dose-dependent inhibition of mechanical allodynia with a minimum effective dose of 3 mg/kg.
LPS-Induced Allodynia Mouse10 mg/kg, i.p.Significantly reversed tactile allodynia.
Traumatic Brain Injury (TBI) Mouse5 mg/kg, i.p.Reduced neurodegeneration, suppressed inflammation, and improved functional recovery.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluation for FAAH inhibitors like PF-3845, the following diagrams are provided.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_influx Ca²⁺ Influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD Activates DAGL DAGL AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes AEA_pre NAPE FAAH FAAH AEA->FAAH Uptake & Hydrolysis CB1 CB1 Receptor AEA->CB1 Binds & Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades to PF3845 PF-3845 PF3845->FAAH Irreversibly Inhibits CB1->Ca_influx Inhibits Neurotransmitter Release

Caption: FAAH signaling pathway and the inhibitory action of PF-3845.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Characterization Screening 1. Primary Screening (Fluorescence-based Assay) IC50 2. IC₅₀ Determination (Dose-Response Curve) Screening->IC50 Mechanism 3. Mechanism of Action (kinact/Ki Determination) IC50->Mechanism Selectivity 4. Selectivity Profiling (Activity-Based Protein Profiling) Mechanism->Selectivity PK 5. Pharmacokinetics (Brain Penetration, Half-life) Selectivity->PK Lead Compound Target 6. Target Engagement (Ex vivo FAAH activity assay) PK->Target PD 7. Pharmacodynamics (AEA Level Measurement) Target->PD Efficacy 8. Efficacy Studies (Pain/Inflammation Models) PD->Efficacy

Caption: Typical experimental workflow for evaluating a novel FAAH inhibitor.

Experimental Protocols

Below are detailed methodologies for key experiments used in the characterization of FAAH inhibitors like PF-3845.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit FAAH enzymatic activity.

  • Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH, which releases a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC). An inhibitor will reduce the rate of fluorescence generation, and this reduction is used to calculate its potency (IC50).

  • Materials:

    • Recombinant human or rat FAAH enzyme.

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

    • Fluorogenic Substrate (e.g., AMC-arachidonoyl amide).

    • Test inhibitor (PF-3845) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well or 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In the microplate wells, add the FAAH enzyme and the test inhibitor at various concentrations. Include control wells with enzyme and solvent only (100% activity) and wells with buffer only (background).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time (kinetically) or after a fixed incubation period (endpoint) using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

    • Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Target Engagement and Pharmacodynamics

This protocol assesses the ability of PF-3845 to inhibit FAAH in a living animal and measures the resulting changes in endocannabinoid levels.

  • Principle: Following administration of the inhibitor, brain and other tissues are collected to measure residual FAAH activity and quantify levels of key fatty acid amides like AEA.

  • Materials:

    • Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • PF-3845 formulated for in vivo administration (e.g., intraperitoneal injection or oral gavage).

    • Homogenization buffer.

    • Radiolabeled substrate (e.g., [3H]-AEA) for activity assay.

    • Liquid chromatography-mass spectrometry (LC-MS/MS) system for endocannabinoid quantification.

  • Procedure:

    • Administer PF-3845 or vehicle control to the animals at the desired dose and route.

    • At various time points post-administration, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain, liver, spinal cord).

    • For Target Engagement (FAAH Activity):

      • Homogenize a portion of the tissue in buffer.

      • Measure the protein concentration of the homogenate.

      • Incubate the homogenate with a radiolabeled substrate (e.g., [3H]-AEA) and measure the formation of the radiolabeled product ([3H]-arachidonic acid) over time to determine FAAH activity.

    • For Pharmacodynamics (AEA Levels):

      • Homogenize a separate portion of the tissue in a solvent containing internal standards for LC-MS/MS analysis.

      • Extract the lipids from the homogenate.

      • Analyze the lipid extract using an LC-MS/MS system to quantify the levels of AEA, PEA, and OEA.

    • Data Analysis: Compare the FAAH activity and FAA levels in the drug-treated group to the vehicle-treated group to determine the degree of target inhibition and the pharmacodynamic effect.

Inflammatory Pain Model (LPS-Induced Tactile Allodynia)

This model evaluates the therapeutic efficacy of PF-3845 in reducing pain-like behaviors.

  • Principle: Lipopolysaccharide (LPS) is injected into the paw of an animal to induce localized inflammation and hypersensitivity to touch (tactile allodynia). The ability of the test compound to reverse this hypersensitivity is measured.

  • Materials:

    • Test animals (e.g., mice).

    • Lipopolysaccharide (LPS).

    • PF-3845 formulated for administration.

    • Von Frey filaments for assessing mechanical sensitivity.

  • Procedure:

    • Measure the baseline paw withdrawal threshold for each animal using von Frey filaments.

    • Inject LPS into one hind paw and saline into the contralateral paw.

    • Administer PF-3845 or vehicle control to the animals (e.g., 1 hour before behavioral testing).

    • At a set time after LPS injection, re-measure the paw withdrawal threshold in both paws. Tactile allodynia is indicated by a significant decrease in the force required to elicit a withdrawal response in the LPS-injected paw.

    • Data Analysis: Compare the paw withdrawal thresholds in the drug-treated group to the vehicle-treated group. A significant increase in the threshold in the PF-3845 group indicates an anti-allodynic (analgesic) effect.

References

Independent validation of published LP117 findings

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly available scientific literature and databases did not yield any specific, identifiable published findings for a compound or entity designated "LP117."

To proceed with your request for a comparative guide based on independent validation, please provide additional details to clarify the identity of "this compound." Recommended information includes:

  • Full name of the compound or molecule: "this compound" may be an abbreviation or an internal designation.

  • Therapeutic area or biological target: Information about the intended use or mechanism of action would be beneficial.

  • Title of the original publication or patent: Providing the primary reference is the most effective way to locate the initial findings.

  • Name of the principal investigator or research group: This can help narrow the search to a specific body of work.

Without this essential information, it is not possible to locate the primary research, search for independent validation studies, or generate the requested comparative data and diagrams. Once more specific details are provided, this request can be revisited.

Comprehensive Pharmacokinetic and Mechanistic Profile of the Monoacylglycerol Lipase Inhibitor JZL184

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed overview of the pharmacokinetic properties and mechanism of action of JZL184, a widely studied inhibitor of monoacylglycerol lipase (B570770) (MAGL). Despite efforts to conduct a comparative analysis with the compound designated LP117, no publicly available scientific literature or data could be identified for a MAGL inhibitor with this name. Consequently, this document focuses exclusively on the characterization of JZL184, presenting key data from preclinical studies to serve as a valuable resource for researchers in the fields of pharmacology and drug development. The guide includes a summary of its biochemical activity, in vivo effects, and detailed experimental protocols, alongside visual diagrams to elucidate its mechanism and experimental workflows.

Introduction to JZL184

JZL184 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By blocking MAGL activity, JZL184 elevates the levels of 2-AG in the brain and peripheral tissues, thereby amplifying endocannabinoid signaling through cannabinoid receptors CB1 and CB2. This modulation of the endocannabinoid system has made JZL184 a critical tool for investigating the physiological roles of 2-AG and a potential therapeutic agent for various conditions, including pain, inflammation, and neurodegenerative diseases.

Quantitative Data Presentation

While comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC are not consistently reported across studies, the following table summarizes the in vitro potency and observed in vivo effects of JZL184 in rodents.

ParameterSpeciesValueNotes
IC₅₀ (MAGL) Mouse~8 nMIn brain membranes.
Rat~262 nMJZL184 is less potent against rat MAGL.
Selectivity Mouse>300-fold for MAGL over FAAHBased on in vitro assays.
In Vivo Efficacy Mouse4, 16, 40 mg/kg (i.p.)Significantly elevates brain 2-AG levels.
Rat8, 10 mg/kg (i.p.)Effective doses for behavioral and anti-inflammatory effects.
Effect on 2-AG Levels Mouse~8-fold increase in brainMaintained for at least 8 hours after a 40 mg/kg dose.

Mechanism of Action and Signaling Pathway

JZL184 irreversibly inactivates MAGL by carbamoylating the catalytic serine nucleophile (Ser122) in the enzyme's active site. This covalent modification prevents the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol. The resulting accumulation of 2-AG leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which in turn modulates various downstream signaling pathways, leading to analgesic, anti-inflammatory, and anxiolytic effects. Furthermore, the reduction in arachidonic acid levels curtails the production of pro-inflammatory prostaglandins.

MAGL_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2_AG_pre 2-AG AA_Glycerol Arachidonic Acid + Glycerol CB1_R CB1 Receptor 2_AG_pre->CB1_R Activates MAGL MAGL MAGL->2_AG_pre Hydrolyzes MAGL->AA_Glycerol Prostaglandins Prostaglandins AA_Glycerol->Prostaglandins Leads to JZL184 JZL184 JZL184->MAGL Inhibits Signaling_Effects Analgesia, Anti-inflammatory Effects CB1_R->Signaling_Effects Modulates Neurotransmission

Figure 1. Mechanism of action of JZL184.

Experimental Protocols

The following are representative experimental protocols for the in vivo administration and evaluation of JZL184 in rodents, synthesized from multiple preclinical studies.

In Vivo Administration of JZL184 in Mice
  • Objective: To assess the effects of JZL184 on endocannabinoid levels and behavior.

  • Animals: Male C57BL/6 mice.

  • Drug Preparation: JZL184 is dissolved in a vehicle solution, commonly a mixture of ethanol, Cremophor (or Kolliphor EL), and saline (e.g., in a 1:1:18 ratio) or polyethylene (B3416737) glycol 400 (PEG400) and Tween 80.

  • Administration: JZL184 is administered via intraperitoneal (i.p.) injection at doses typically ranging from 4 to 40 mg/kg. The injection volume is usually 10 µL/g of body mass.

  • Procedure:

    • Mice are weighed immediately before injection to ensure accurate dosing.

    • The prepared JZL184 solution is drawn into a sterile syringe.

    • The mouse is properly restrained, and the i.p. injection is performed in the lower abdominal quadrant.

    • Behavioral testing or tissue collection is typically performed at a set time point post-injection, often 2 to 4 hours, to coincide with maximal MAGL inhibition and elevation of 2-AG levels.

  • Tissue Collection for Pharmacodynamic Analysis:

    • At the designated time point, mice are euthanized.

    • Brain and other tissues of interest are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis of endocannabinoid and fatty acid levels by liquid chromatography-mass spectrometry (LC-MS).

In Vivo Administration of JZL184 in Rats
  • Objective: To evaluate the anti-inflammatory or anxiolytic effects of JZL184.

  • Animals: Male Sprague-Dawley rats.

  • Drug Preparation: Similar to mouse studies, JZL184 is dissolved in a suitable vehicle such as a mixture of ethanol, Cremophor, and saline.

  • Administration: Intraperitoneal (i.p.) injection is the common route, with doses typically ranging from 8 to 10 mg/kg. The lower potency in rats compared to mice should be considered.

  • Procedure for Anti-inflammatory Model (e.g., LPS-induced inflammation):

    • Rats are administered JZL184 or vehicle.

    • After a pretreatment period (e.g., 30 minutes), a lipopolysaccharide (LPS) challenge is administered (i.p.).

    • Blood and tissue samples are collected at a specific time point after the LPS challenge (e.g., 2 hours) to measure cytokine levels and MAGL activity.

Experimental_Workflow Start Start Drug_Prep Prepare JZL184 Solution Start->Drug_Prep Animal_Prep Weigh and Prepare Rodents (Mice/Rats) Drug_Prep->Animal_Prep Administration Administer JZL184 (i.p.) or Vehicle Animal_Prep->Administration Time_Lapse Wait for Pre-determined Time (e.g., 2-4 hours) Administration->Time_Lapse Endpoint Select Endpoint Time_Lapse->Endpoint Behavioral Behavioral Assays (e.g., analgesia, anxiety) Endpoint->Behavioral Behavioral Biochemical Tissue Collection (Brain, Spleen, etc.) Endpoint->Biochemical Biochemical End End Behavioral->End Analysis LC-MS Analysis of 2-AG and Metabolites Biochemical->Analysis Analysis->End

Figure 2. General experimental workflow for in vivo studies with JZL184.

Concluding Remarks

JZL184 remains a cornerstone tool for studying the endocannabinoid system, specifically the role of 2-AG signaling. Its well-characterized ability to inhibit MAGL and subsequently elevate 2-AG levels provides a robust platform for investigating the therapeutic potential of MAGL inhibition. While the absence of public data on "this compound" precluded a direct comparison, the information compiled herein on JZL184 offers researchers a solid foundation for designing and interpreting experiments aimed at exploring the multifaceted roles of the endocannabinoid system in health and disease. Future research should aim to more definitively characterize the full pharmacokinetic profile of JZL184 to better correlate plasma and brain concentrations with its pharmacodynamic effects.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Novel Chemical Compound LP117

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific chemical entity designated "LP117" was identified in public safety and chemical databases. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. It is imperative to treat any unknown substance as potentially hazardous until a thorough risk assessment has been completed.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for a novel chemical compound, provisionally named this compound. The procedural, step-by-step guidance directly answers key operational questions to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive PPE program is the first line of defense against potential chemical exposures.[1][2] The selection of appropriate PPE should be based on a thorough hazard assessment of the specific tasks to be performed with this compound.[2][3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Equipment Key Specifications & Use Cases
Eye and Face Protection Safety Goggles or Face ShieldMust comply with ANSI Z87.1 standard.[3] Provides protection from splashes, dust, and impact. A face shield should be used in conjunction with goggles when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesThe specific glove material (e.g., nitrile, neoprene, butyl rubber) should be selected based on the chemical properties of this compound, if known. If unknown, use gloves with broad chemical resistance. Always check for signs of degradation and replace them frequently.
Body Protection Laboratory Coat or Chemical-Resistant ApronA fully buttoned lab coat should be worn to protect against spills. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Fume Hood or RespiratorAll work with this compound, especially when volatile or generating aerosols, must be conducted in a certified chemical fume hood. If a fume hood is not feasible, a respirator with the appropriate cartridges may be required, based on a formal respiratory protection program.
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes are mandatory to protect against spills and falling objects.

Operational Plan: Handling and Storage of this compound

This section provides a step-by-step guide for the safe handling and storage of this compound, from receipt to experimental use.

Receiving and Initial Inspection
  • Verify Information: Upon receipt, confirm that the container is clearly labeled with "this compound" and any available hazard information.

  • Inspect Container: Check for any signs of damage or leakage. If the container is compromised, implement spill control procedures immediately and handle it within a chemical fume hood.

  • Segregate: Store the unopened container in a designated, secure, and well-ventilated area away from incompatible materials.

Small-Scale Experimental Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in Table 1.

  • Aliquoting: Conduct all manipulations of this compound within the fume hood. Use appropriate tools (e.g., spatulas, pipettes) to handle the substance. Weigh the minimum quantity required for the experiment.

  • Solution Preparation: If preparing a solution, add this compound slowly to the solvent to avoid splashing. Ensure the chosen solvent is compatible.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Storage of this compound
  • Primary Container: Keep this compound in its original, tightly sealed container.

  • Secondary Containment: Place the primary container within a compatible and labeled secondary container to prevent the spread of material in case of a leak.

  • Storage Location: Store in a cool, dry, and well-ventilated area. The storage location should be secure and accessible only to authorized personnel.

  • Segregation: Store this compound away from incompatible chemicals. If the compatibility is unknown, store it in isolation.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Streams: Establish separate, clearly labeled waste containers for the following:

    • Solid Waste: Unused this compound, contaminated gloves, weigh boats, and other solid materials.

    • Liquid Waste: Solutions containing this compound and any solvents used for rinsing contaminated glassware.

    • Sharps Waste: Contaminated needles, syringes, or razor blades.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and any known hazardous characteristics (e.g., flammable, corrosive).

  • Accumulation: Collect waste at or near the point of generation. Do not mix incompatible waste streams.

Disposal Procedure
  • Container Management: Keep waste containers securely closed except when adding waste.

  • Full Containers: Once a container is full, ensure the lid is tightly sealed.

  • Waste Pickup: Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a log of all waste generated, including the amount and date of disposal.

Visual Guides and Workflows

The following diagrams illustrate key decision-making processes and workflows for handling this compound safely.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: New Compound this compound Received assess_physical Assess Physical Hazards (e.g., solid, liquid, volatile) start->assess_physical assess_health Assess Health Hazards (Review available data, assume toxicity) assess_physical->assess_health assess_procedure Assess Procedural Risks (e.g., heating, vortexing, large scale) assess_health->assess_procedure select_eye Select Eye/Face Protection (Goggles minimum, add face shield for splash risk) assess_procedure->select_eye select_gloves Select Chemical-Resistant Gloves (Choose based on likely chemical class) select_eye->select_gloves select_body Select Body Protection (Lab coat, consider chemical apron) select_gloves->select_body select_respiratory Determine Respiratory Protection (Fume hood is default, consider respirator) select_body->select_respiratory end_ppe Final PPE Ensemble Determined select_respiratory->end_ppe

Caption: PPE selection workflow for novel compound this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Cleanup Phase start_exp Begin Experiment prep_area Prepare Work Area in Fume Hood start_exp->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe handle_this compound Handle and Weigh this compound don_ppe->handle_this compound perform_reaction Perform Experimental Steps handle_this compound->perform_reaction monitor Monitor Experiment for Unexpected Events perform_reaction->monitor decontaminate Decontaminate Equipment and Surfaces monitor->decontaminate segregate_waste Segregate and Label Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_exp Experiment Complete wash_hands->end_exp

Caption: Safe experimental workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.